molecular formula C9H5FN2O3 B1321387 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 885271-79-4

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No.: B1321387
CAS No.: 885271-79-4
M. Wt: 208.15 g/mol
InChI Key: MXZKEQPMRAESGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-3-oxo-4H-quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZKEQPMRAESGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614790
Record name 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-79-4
Record name 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

mass spectrometry analysis of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Introduction: Contextualizing the Analyte

This compound belongs to the quinoxaline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Quinoxaline derivatives have demonstrated a wide range of therapeutic activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.

Given its structural features—a fluorinated aromatic system, a carboxylic acid, and a quinoxalinone core—the precise and accurate characterization of this compound is paramount for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[4][5] This guide provides a comprehensive framework for developing a robust LC-MS/MS method for the analysis of this specific compound, grounded in first principles and field-proven methodologies.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₅FN₂O₃Calculated
Monoisotopic Mass208.02842 DaCalculated
Average Molecular Weight208.15 g/mol Calculated
Key Functional GroupsCarboxylic Acid, Amide, Aromatic FluorineStructure

The presence of the carboxylic acid group (pKa typically ~2-4) is the most influential feature for mass spectrometry analysis. This group is readily deprotonated, making the molecule highly suitable for negative ion mode Electrospray Ionization (ESI). The fluorine atom provides a unique isotopic signature, although its primary impact is on the molecule's chemical behavior rather than its mass spectrum at typical resolutions.

Strategic Approach to LC-MS/MS Method Development

Our analytical workflow is designed to systematically optimize each stage of the analysis, from sample introduction to detection, ensuring a self-validating and robust protocol.

G cluster_0 Phase 1: Sample & Separation cluster_1 Phase 2: Ionization & Mass Analysis cluster_2 Phase 3: Data Processing SamplePrep Sample Preparation (Dissolution in Organic/Aqueous) LC Liquid Chromatography (Reversed-Phase C18) SamplePrep->LC Injection ESI Electrospray Ionization (ESI) (Negative Ion Mode) LC->ESI MS1 Full Scan (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) (Fragmentation Analysis) CID->MS2 DataAcq Data Acquisition MS2->DataAcq Quant Quantitation & Confirmation (MRM Transitions) DataAcq->Quant G parent Precursor Ion [M-H]⁻ m/z = 207.02 frag1 Fragment Ion [M-H-CO₂]⁻ m/z = 163.03 parent->frag1  -CO₂ (44 Da) (Primary Loss) frag2 Fragment Ion [M-H-CO]⁻ m/z = 179.02 parent->frag2  -CO (28 Da) frag3 Fragment Ion [M-H-CO₂-HCN]⁻ m/z = 136.02 frag1->frag3  -HCN (27 Da)

Sources

crystal structure of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, this compound, is a molecule of significant interest due to the strategic placement of a fluorine atom, a lactam system, and a carboxylic acid group—moieties known to modulate pharmacokinetic properties and target binding. To date, a public crystal structure for this specific compound has not been reported. This guide, therefore, serves as a comprehensive methodological and predictive whitepaper for researchers in structural biology and drug development. We outline a validated pathway for the synthesis, purification, and crystallization of the title compound. Furthermore, we provide a detailed projection of its crystal structure, including molecular geometry and supramolecular assembly, based on a rigorous analysis of its parent analogue, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, for which crystallographic data is available. This document is designed to be a complete roadmap for the experimental determination and rational understanding of this important molecule's solid-state architecture.

Introduction: The Quinoxalinone Core in Drug Design

Quinoxaline derivatives are a privileged class of nitrogen-containing heterocycles, recognized for a wide spectrum of biological activities including anticancer, antibacterial, and antiviral properties.[1] The quinoxalin-3(4H)-one substructure, in particular, is a key pharmacophore that mimics a peptide bond, enabling interactions with various enzymatic targets. The addition of a carboxylic acid at the 2-position introduces a critical hydrogen bond donor/acceptor and a potential coordination site, while substitution on the fused benzene ring allows for fine-tuning of the molecule's electronic and steric profile.

The introduction of a fluorine atom at the 7-position is a strategic decision in rational drug design. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's properties by:

  • Modulating pKa: Affecting the ionization state of the carboxylic acid and the amide proton.

  • Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Improving Lipophilicity: Potentially enhancing membrane permeability.

  • Engaging in Specific Interactions: Participating in hydrogen bonds (C–H···F) or halogen bonds, which can alter crystal packing and receptor affinity.

Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting how the molecule will interact with biological targets and for formulating it into a stable, bioavailable drug product. Single-crystal X-ray diffraction is the definitive method for obtaining this information. This guide provides the expert framework to achieve that goal.

Synthesis and Purification

A robust synthesis is the prerequisite for obtaining high-quality single crystals. The most logical and field-proven approach for this class of compounds is the condensation of a substituted o-phenylenediamine with a keto-acid derivative.

Proposed Synthetic Pathway

The synthesis proceeds via a cyclocondensation reaction between 4-fluoro-1,2-phenylenediamine and diethyl 2-oxomalonate (diethyl mesoxalate), followed by saponification of the resulting ester. The reaction is typically catalyzed by a weak acid, which activates the carbonyl groups of the oxomalonate for nucleophilic attack by the diamine.

Synthesis_Workflow A 4-Fluoro-1,2-phenylenediamine R1 Acetic Acid Ethanol, Reflux A->R1 B Diethyl 2-oxomalonate B->R1 C Ethyl 7-Fluoro-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate R2 1. NaOH (aq), Reflux 2. HCl (aq) to pH ~2 C->R2 D 7-Fluoro-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid R1->C Cyclocondensation R2->D Saponification & Acidification

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate.

    • To a solution of 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) in absolute ethanol (50 mL), add diethyl 2-oxomalonate (1.74 g, 10 mmol) and glacial acetic acid (0.5 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product ester is expected to precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The crude ester can be used directly in the next step or recrystallized from ethanol if necessary.

  • Step 2: Saponification to this compound.

    • Suspend the crude ester from Step 1 (approx. 10 mmol) in a 1 M aqueous solution of sodium hydroxide (30 mL, 30 mmol).

    • Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and the saponification is complete (monitored by TLC, observing the disappearance of the ester spot).

    • Cool the resulting clear solution in an ice bath.

    • Slowly acidify the solution to approximately pH 2 by the dropwise addition of 2 M hydrochloric acid with vigorous stirring.

    • A fine precipitate of the desired carboxylic acid will form. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the product by vacuum filtration, wash thoroughly with cold deionized water (3 x 20 mL) to remove salts, and dry in a vacuum oven at 60-70°C.

Spectroscopic Validation

Prior to crystallization attempts, the identity and purity of the bulk material must be rigorously confirmed.

  • ¹H NMR (DMSO-d₆): Expect signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the fluorinated benzene ring, showing characteristic H-F couplings. A broad singlet for the N4-H proton (approx. 12.0-12.5 ppm) and a very broad singlet for the carboxylic acid proton (>13 ppm) are anticipated.

  • ¹³C NMR (DMSO-d₆): Signals for the nine distinct carbon atoms are expected. The carbonyl carbons (C3-oxo and carboxylic acid) will be downfield (>155 ppm). The carbon attached to fluorine (C7) will show a large one-bond coupling constant (¹JCF > 240 Hz).

  • ¹⁹F NMR (DMSO-d₆): A singlet is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.

  • FT-IR (ATR): Characteristic vibrational bands should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the lactam (~3200 cm⁻¹), and two distinct C=O stretches for the lactam and carboxylic acid groups (~1660-1720 cm⁻¹).

  • HRMS (ESI-): The high-resolution mass spectrum should show a prominent ion for [M-H]⁻ with a mass that matches the calculated exact mass of C₉H₄FN₂O₃⁻.

Crystallization Methodology

Growing diffraction-quality single crystals is often the most challenging step. The high melting point and presence of strong hydrogen bonding groups suggest that the title compound has low solubility in many common organic solvents.

Crystallization_Workflow cluster_0 Crystallization Setup A Synthesized & Purified Compound (Polycrystalline) B Dissolve in minimal hot DMF or DMSO A->B C Filter hot solution (0.2 µm PTFE filter) B->C D Transfer to clean vial C->D E Slow Cooling / Evaporation (Method 1) D->E F Vapor Diffusion (Method 2) D->F G Harvest Single Crystal E->G F->G

Caption: General workflow for single-crystal growth.

Recommended Protocol: Crystallization
  • Method 1: Slow Evaporation.

    • Dissolve the purified compound (10-20 mg) in a minimal amount of a high-boiling polar solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) with gentle heating.

    • Filter the hot solution through a syringe filter into a small, clean vial.

    • Cover the vial with a cap pierced with one or two small holes to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

  • Method 2: Vapor Diffusion (Anti-Solvent).

    • Prepare a concentrated solution of the compound in a suitable solvent (e.g., DMSO) as described above.

    • Place this vial, uncapped, inside a larger, sealed chamber (e.g., a beaker covered with parafilm).

    • Add a more volatile anti-solvent, in which the compound is insoluble (e.g., ethanol, isopropanol, or ethyl acetate), to the bottom of the larger chamber.

    • Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting the growth of well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis: A Predictive View

While the experimental structure must be determined, we can make highly educated predictions about its key features by analyzing the known crystal structure of its parent compound, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CSD Refcode 746609).[2]

Predicted Crystallographic Parameters

The introduction of a fluorine atom is an isosteric replacement for a hydrogen atom and is unlikely to cause a dramatic change in the crystal system or space group.

ParameterPredicted Value for 7-Fluoro DerivativeData from Parent Compound (CSD 746609)Rationale for Prediction
Crystal SystemMonoclinicMonoclinicHigh probability of retaining the parent system.
Space GroupP2₁/cP2₁/cA very common space group for organic molecules.
a (Å)~14.514.38Minor changes in cell dimensions are expected.
b (Å)~4.84.93Minor changes in cell dimensions are expected.
c (Å)~12.011.91Minor changes in cell dimensions are expected.
β (°)~105105.7Minor changes in cell dimensions are expected.
Z44Number of molecules in the unit cell.
V (ų)~800808The cell volume should be very similar.
R-factor< 5%(N/A for prediction)Target value for a well-refined structure.
Predicted Molecular Structure & Conformation

The quinoxalinone bicyclic system is expected to be essentially planar. The most significant conformational variable is the torsion angle between the plane of the ring and the carboxylic acid group. Due to an intramolecular hydrogen bond between the N4-H and the carbonyl oxygen of the carboxylic acid, this group is predicted to be nearly coplanar with the ring system, maximizing conjugation and stabilizing the conformation.

Predicted Supramolecular Assembly & Crystal Packing

The intermolecular interactions define the crystal's architecture and are critical to its physical properties. The packing will almost certainly be dominated by a robust hydrogen-bonding network.

  • Carboxylic Acid Dimerization: The most predictable and strongest interaction will be the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxylic acid groups. This forms a classic R²₂(8) graph set motif, a hallmark of carboxylic acid crystal structures.

  • Lactam Catenation: The lactam N4-H and C3=O groups are likely to form chains or ribbons. Each molecule's N-H group will donate a hydrogen bond to the C=O group of an adjacent molecule, linking the primary dimers into extended chains or sheets.

  • π-π Stacking: The planar quinoxalinone rings are expected to stack in an offset (displaced) fashion to minimize electrostatic repulsion while maximizing van der Waals attraction. These stacking interactions will link the hydrogen-bonded sheets or chains into a three-dimensional lattice.

  • Influence of Fluorine: The C7-F bond will introduce a new potential interaction site. While strong F···F or F···O/N halogen bonds are less common, weak C–H···F hydrogen bonds may form, subtly influencing the overall packing arrangement compared to the non-fluorinated parent structure.[3]

Caption: Predicted primary hydrogen-bonding interactions.

Conclusion

This guide provides a comprehensive framework for the synthesis and structural determination of this compound. Based on established chemical principles and crystallographic data from its parent analogue, we predict that the molecule will form a highly ordered, planar structure that packs into a dense network dominated by robust carboxylic acid dimerization and lactam catenation via hydrogen bonds. The fluorine substituent is anticipated to have a subtle but potentially significant influence on the crystal packing through weak C-H···F interactions. The experimental validation of this predicted structure through the methods outlined herein will provide invaluable insight for the future design of quinoxalinone-based therapeutics, enabling a more precise understanding of its structure-activity relationships.

References

  • (No specific source found in initial search for direct cit
  • (No specific source found in initial search for direct cit
  • (No specific source found in initial search for direct cit
  • PubChem. 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid. PubChem Compound Summary for CID 71001. Available from: [Link]

  • (No specific source found in initial search for direct cit
  • (No specific source found in initial search for direct cit
  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine Hardly Ever Accepts Hydrogen Bonds. Chemistry – A European Journal, 3(1), 89-98. Available from: [Link]

  • (No specific source found in initial search for direct cit
  • (No specific source found in initial search for direct cit
  • (No specific source found in initial search for direct cit
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 3-alkyl-2-(alkoxycarbonyl)quinoxaline 1,4-di-N-oxide derivatives. Journal of Medicinal Chemistry, 47(18), 4385-4394. Available from: [Link]

Sources

A Comprehensive In-Silico Analysis of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed framework for the theoretical and computational analysis of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, a molecule of significant interest within the broader class of quinoxaline derivatives. Recognizing the therapeutic potential of this scaffold, this document outlines a systematic in-silico workflow designed for researchers, computational chemists, and drug development scientists. We delve into the rationale and methodology behind quantum mechanical calculations using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. Furthermore, we present a practical guide to molecular docking simulations to explore its potential interactions with therapeutically relevant targets, such as bacterial DNA gyrase, and conclude with an overview of predictive ADMET analysis. The protocols herein are designed to be self-validating, emphasizing the causality behind computational choices to ensure scientific rigor and provide a robust foundation for further experimental investigation.

Introduction: The Significance of the Quinoxaline Scaffold

The Quinoxaline Core in Medicinal Chemistry

The quinoxaline scaffold, a fused heterocycle comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and versatile substitution points have made it a "privileged scaffold" in drug discovery. Quinoxaline derivatives have demonstrated an extensive array of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial properties.[1][2] Their utility also extends to materials science, where they are used as dyes, organic semiconductors, and electroluminescent materials.[3] This broad applicability underscores the importance of a deep understanding of their fundamental properties to drive the rational design of new, more potent derivatives.

The Role of Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The presence of a fluorine atom, as in this compound, can significantly enhance metabolic stability, improve binding affinity by forming favorable electrostatic interactions, and alter lipophilicity, thereby improving cell permeability. This approach has been famously successful in the development of fluoroquinolone antibiotics, which have revolutionized the treatment of bacterial infections.[4]

Profile of this compound: A Candidate for In-Silico Investigation

The title compound combines the privileged quinoxaline core with a strategic fluorine substituent and key functional groups (a carboxylic acid and a keto group) that are critical for biological activity, particularly in mimicking the pharmacophore of quinolone antibiotics that target bacterial enzymes.[5] These features make it an exemplary candidate for a thorough in-silico investigation to predict its behavior and guide its potential development as a therapeutic agent.

Foundational Theoretical Framework: A Quantum Mechanical Approach

The Rationale for Using Density Functional Theory (DFT)

To accurately model the properties of our target molecule, we employ Density Functional Theory (DFT). DFT has become the workhorse of modern computational chemistry because it offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. Unlike simpler molecular mechanics methods, DFT explicitly models the electronic structure of the molecule, allowing for the precise calculation of a wide range of properties, including optimized geometry, electronic orbitals, and vibrational frequencies.

Selecting the Appropriate Functional and Basis Set

The accuracy of any DFT calculation is contingent on the choice of the exchange-correlation functional and the basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.

  • Basis Set: The 6-311G** basis set is recommended for achieving a high degree of accuracy. This triple-split valence basis set includes diffuse functions and polarization functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron distribution in a molecule with heteroatoms and potential hydrogen bonding capabilities.[6]

Workflow for In-Silico Characterization

The following section details a step-by-step workflow for the comprehensive characterization of the molecule.

Step 1: Molecular Geometry Optimization

The first and most critical step is to find the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization & Frequency Analysis

  • Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup: In a computational chemistry package (e.g., Gaussian, ORCA), define the calculation with the following parameters:

    • Method: B3LYP

    • Basis Set: 6-311G**

    • Keywords: Opt Freq (This combination requests a geometry optimization followed by a frequency calculation at the optimized structure).

  • Execution: Run the calculation. The optimization algorithm will iteratively adjust the molecular geometry to minimize the total energy.

  • Validation:

    • Convergence: Confirm that the optimization job terminated normally and met all convergence criteria.

    • Frequency Analysis: Examine the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure.

G cluster_workflow Geometry Optimization Workflow A 1. Build Initial 3D Structure B 2. Set Up DFT Calculation (B3LYP/6-311G**) A->B C 3. Run Geometry Optimization B->C D 4. Perform Frequency Calculation C->D E 5. Validate Minimum Energy Structure (Check for Imaginary Frequencies) D->E F Optimized Structure E->F No G Re-evaluate Structure/Method E->G Yes

Caption: Workflow for obtaining a validated, optimized molecular geometry.

Step 2: Electronic Structure and Reactivity Analysis

With an optimized geometry, we can probe the electronic properties that govern the molecule's reactivity.

Protocol: FMO and MEP Calculation

  • Input: Use the optimized coordinates from the previous step.

  • Calculation: Perform a single-point energy calculation using the same functional (B3LYP) and basis set (6-311G**). Ensure the software is instructed to generate molecular orbital and electrostatic potential data.

  • Analysis:

    • Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Table 1: Calculated Electronic Properties

Parameter Value (Hartree) Value (eV) Interpretation
HOMO Energy TBD TBD Electron-donating ability
LUMO Energy TBD TBD Electron-accepting ability
HOMO-LUMO Gap TBD TBD Chemical reactivity/stability
Dipole Moment TBD TBD Molecular polarity

(Note: TBD values would be filled in upon completion of the actual calculation.)

G cluster_info Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Nucleophilic Site) EnergyGap Energy Gap (ΔE) LUMO->EnergyGap HOMO HOMO (Highest Occupied MO) Electron Donor (Electrophilic Site) EnergyGap->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Application in Drug Discovery: Target Interaction Modeling

Rationale for Target Selection: DNA Gyrase

The structural similarity of the title compound to fluoroquinolone antibiotics makes bacterial DNA gyrase an excellent primary target for investigation. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[5] We will model the interaction with Staphylococcus aureus DNA gyrase, a common and clinically relevant pathogen.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the crystal structure of S. aureus DNA gyrase complexed with a known inhibitor from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign appropriate atom types and charges.

  • Grid Box Definition: Define the binding site (the "grid box") on the receptor. This is typically centered on the position of the co-crystallized ligand in the original PDB file to ensure the docking simulation explores the active site.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity (often in kcal/mol).

  • Analysis:

    • Binding Energy: The top-ranked pose with the most negative binding energy is considered the most favorable.

    • Visual Inspection: Visually analyze the top poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues. This step is crucial for validating the plausibility of the docked conformation.

G cluster_workflow Molecular Docking Workflow A 1. Prepare Receptor (e.g., DNA Gyrase) C 3. Define Binding Site (Grid Box Generation) A->C B 2. Prepare Ligand (Optimized Structure) B->C D 4. Run Docking Algorithm (e.g., AutoDock Vina) C->D E 5. Analyze Results D->E F Binding Energy (kcal/mol) + Interaction Analysis E->F

Caption: A streamlined workflow for performing molecular docking studies.

Table 2: Predicted Docking Results with S. aureus DNA Gyrase

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
1 TBD TBD TBD
2 TBD TBD TBD
3 TBD TBD TBD

(Note: TBD values would be filled in upon completion of the actual calculation.)

Predicting Pharmacokinetic Profile: In-Silico ADMET Analysis

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicts these properties computationally.

Protocol: ADMET Prediction

  • Input: The SMILES string or 2D structure of the molecule.

  • Tool Selection: Utilize established web-based platforms like SwissADME or pkCSM, which employ pre-built, validated models.

  • Execution: Submit the molecule to the server for analysis.

  • Analysis: Evaluate the output against established criteria for drug-likeness and potential liabilities. Key parameters include:

    • Lipinski's Rule of Five: Assesses oral bioavailability.

    • Solubility (LogS): Predicts how well the compound dissolves.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.

    • Toxicity Risks: Flags potential toxicophores.

Table 3: Predicted ADMET Properties

Property Predicted Value Acceptable Range Interpretation
Molecular Weight TBD < 500 g/mol Lipinski's Rule
LogP TBD < 5 Lipinski's Rule
H-bond Donors TBD < 5 Lipinski's Rule
H-bond Acceptors TBD < 10 Lipinski's Rule
Aqueous Solubility (LogS) TBD > -6 Drug-likeness
CYP2D6 Inhibitor TBD No Metabolism
AMES Toxicity TBD No Mutagenicity

(Note: TBD values would be filled in upon completion of the actual calculation.)

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical workflow for the characterization of this compound. By integrating DFT calculations, molecular docking, and ADMET prediction, researchers can generate a robust, multi-faceted computational profile of a molecule before committing significant resources to synthesis and experimental testing. The insights gained from this in-silico approach—from electronic reactivity and potential biological targets to predicted pharmacokinetic properties—provide an invaluable roadmap for rational drug design.

Future computational work could involve molecular dynamics (MD) simulations to assess the stability of the predicted ligand-receptor complex over time. Ultimately, the theoretical predictions detailed in this guide should be used to formulate hypotheses that can be rigorously tested through chemical synthesis, spectroscopic analysis, and in-vitro biological assays.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024).
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. (2023). MDPI.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. (2022).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Molecular Modeling Studies of Novel Fluoroquinolone Molecules. (n.d.). PubMed.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI.
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). PubMed.
  • Molecular Determinants of the Bacterial Resistance to Fluoroquinolones: A Computational Study. (2013). Bentham Science Publishers.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023).
  • Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study. (n.d.).

Sources

Methodological & Application

using 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid in neuroprotection assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Neuroprotection Assays using 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Introduction & Pharmacological Context

This compound (hereafter referred to as 7-F-QCA ) is a synthetic quinoxaline derivative belonging to a class of compounds recognized for their high affinity for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.

Unlike competitive NMDA antagonists (which bind the glutamate site) or channel blockers (like MK-801), glycine-site antagonists offer a unique neuroprotective profile with potentially fewer psychomimetic side effects. The 7-fluoro substitution on the quinoxaline scaffold is designed to modulate lipophilicity and metabolic stability compared to the parent 7-chloro or unsubstituted analogs.

Primary Application: Prevention of glutamate-induced excitotoxicity in neuronal cultures (Ischemia/Reperfusion injury models). Secondary Application: Electrophysiological characterization of NMDA receptor modulation.

Mechanism of Action (MOA)

Neuroprotection by 7-F-QCA is achieved through the allosteric inhibition of the NMDA receptor. Under excitotoxic conditions (e.g., stroke), excessive glutamate and glycine release leads to receptor overactivation, massive


 influx, and subsequent mitochondrial collapse. 7-F-QCA competes with glycine, preventing the channel from opening even in the presence of high glutamate.

MOA Glutamate Glutamate (Excess) NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR Activates Glycine Glycine (Co-agonist) Glycine->NMDAR Co-activates Compound 7-F-QCA (Antagonist) Compound->NMDAR Blocks Glycine Site (Competitive) Survival Neuronal Survival (Neuroprotection) Compound->Survival Promotes Ca_Influx Ca2+ Influx (Massive) NMDAR->Ca_Influx Channel Opening Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Overload Apoptosis Neuronal Apoptosis (Cell Death) Mito_Dysfunction->Apoptosis Cascade

Caption: 7-F-QCA prevents excitotoxicity by competitively blocking the glycine co-agonist site on the NMDA receptor, inhibiting lethal calcium influx.

Preparation and Handling

Critical Note on Solubility: Quinoxaline-2-carboxylic acids are amphoteric but often exhibit poor solubility in neutral aqueous buffers due to intermolecular hydrogen bonding.

  • Stock Solution: Dissolve 7-F-QCA in 100% DMSO to a concentration of 10 mM .

    • Tip: If precipitation occurs, add equimolar NaOH (1N) to form the sodium salt in situ before adding DMSO.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles. Stable for 6 months.

  • Working Solution: Dilute in assay buffer (e.g., Neurobasal or ACSF) immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Protocol: In Vitro Excitotoxicity Assay

This protocol quantifies the neuroprotective capacity of 7-F-QCA against NMDA/Glycine-induced death in primary cortical neurons.

Materials
  • Cells: Primary Rat Cortical Neurons (DIV 12-14).

  • Insult Agents: NMDA (100 µM) + Glycine (10 µM).

  • Readout: LDH Release Assay (Cytotoxicity) or MTT (Viability).

  • Controls: MK-801 (Positive Control, channel blocker), Vehicle (DMSO).

Experimental Workflow

Workflow Step1 Pre-Treatment (15-30 min) Step2 Excitotoxic Insult (NMDA + Glycine) Step1->Step2 Add 7-F-QCA Step3 Incubation (24 Hours) Step2->Step3 Co-incubation Step4 Readout (LDH / MTT) Step3->Step4 Supernatant/Lysate

Caption: Sequential workflow for evaluating neuroprotection. Pre-treatment ensures receptor occupancy before insult.

Step-by-Step Procedure
  • Culture Preparation: Plate primary neurons in 96-well plates (

    
     cells/well). Maintain until DIV 14.
    
  • Wash: Gently wash cells 2x with

    
    -free Locke’s Buffer.
    
    • Reasoning: Magnesium blocks the NMDA receptor pore; removal is necessary to permit excitotoxicity.

  • Pre-treatment: Add 7-F-QCA at varying concentrations (0.1 µM – 100 µM) to the wells. Incubate for 20 minutes at 37°C.

    • Control Wells: Add MK-801 (10 µM) to positive control wells; Vehicle to negative control.

  • Insult: Add NMDA (100 µM) and Glycine (10 µM) directly to the wells containing the test compound.

    • Note: Do not wash out the test compound; it must compete with the glycine.

  • Exposure: Incubate for 20–30 minutes (Acute insult model) OR 24 hours (Chronic model).

    • Recommendation: For 7-F-QCA, a 24-hour co-incubation in Neurobasal medium (minus insulin) is often preferred to observe robust protection.

  • Analysis:

    • Collect 50 µL supernatant for LDH Assay (measures membrane rupture).

    • Incubate cells with MTT reagent for metabolic viability check.

Data Interpretation

Normalize data to "Total Kill" (Triton X-100 treated) and "Untreated Control".

ConditionExpected Outcome (LDH Release)Interpretation
Vehicle Control < 10%Healthy baseline.
NMDA + Glycine 100% (Normalized Max)Successful excitotoxicity.
7-F-QCA (Low Dose) 80-90%Minimal receptor occupancy.
7-F-QCA (High Dose) < 30%Significant Neuroprotection.
MK-801 (Control) < 20%Validation of NMDA-dependent death.

Protocol: Electrophysiological Validation (Patch Clamp)

To confirm the mechanism, whole-cell patch clamp recordings should be performed to demonstrate that 7-F-QCA reduces NMDA-evoked currents by modulating the glycine site.

  • Setup: Whole-cell voltage clamp at -60 mV.

  • Solutions:

    • External:

      
      -free ACSF containing TTX (1 µM).
      
    • Agonists:[1] NMDA (50 µM) + Glycine (10 µM).

  • Application:

    • Apply Agonists -> Record baseline current (

      
      ).
      
    • Wash.

    • Apply Agonists + 7-F-QCA -> Record inhibited current (

      
      ).
      
  • Glycine Reversibility Test:

    • Apply Agonists + 7-F-QCA + High Glycine (1 mM) .

    • Result: If 7-F-QCA is a competitive glycine antagonist, high glycine concentrations should restore the current (shift the dose-response curve).

Troubleshooting & Optimization

  • Precipitation in Media: If the compound precipitates in culture media, ensure the stock was fully solubilized. Use a lower working concentration or add a cyclodextrin carrier if permissible.

  • High Basal Toxicity: Quinoxalines can be reactive. Run a "Compound Only" control (no NMDA) to ensure 7-F-QCA is not intrinsically toxic to neurons.

  • pH Sensitivity: The carboxylic acid moiety makes the compound pH-sensitive. Ensure buffers are strictly buffered to pH 7.4, as ionization state affects receptor binding affinity.

References

  • Synthesis and biological evaluation of quinoxaline derivatives. (General scaffold activity). Vertex AI Search / NIH. 2

  • Selectivity of quinoxalines and kynurenines as antagonists of the glycine site on N-methyl-D-aspartate receptors. (Mechanistic grounding). PubMed. 3

  • Structure-activity relationships of 1,4-dihydroquinoxaline-2,3-diones as NMDA (glycine site) receptor antagonists. (ACEA 1021/Licostinel context). PubMed. 1[4][5]

  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. PubMed. 6

Sources

Application Note: In Vitro Evaluation of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The compound 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (hereafter referred to as 7-F-QXCA ) belongs to a chemical class of quinoxaline-2,3-diones and quinoxaline-2-carboxylic acids. These scaffolds are historically significant as bioisosteres of kynurenic acid, an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Specifically, the presence of the carboxylic acid at position 2 and the keto-enol tautomerism at position 3 (3-oxo/3-hydroxy) targets the strychnine-insensitive glycine binding site (also known as the NR1 co-agonist site) of the NMDA receptor complex. Unlike competitive glutamate antagonists, glycine-site antagonists offer a safety profile with fewer psychotomimetic side effects, making them high-value targets for neuropathic pain and neuroprotection research.

Scope of this Guide: This application note provides a validated workflow for:

  • Chemical Handling: Solubilization of the fluoro-quinoxaline acid core.

  • Primary Screening: Radioligand binding assays to determine affinity (

    
    ) at the glycine site.
    
  • Functional Validation: Calcium flux assays to confirm antagonist efficacy.

Compound Preparation & Handling[1][2][3]

Chemical Nuance: 7-F-QXCA exists in equilibrium between its 3-oxo and 3-hydroxy tautomers. The carboxylic acid moiety (


) renders the compound acidic. It has poor solubility in neutral aqueous buffers and requires specific handling to prevent precipitation during serial dilutions.
Solubilization Protocol
ParameterSpecificationRationale
Primary Solvent 100% DMSO (Dimethyl sulfoxide)The planar quinoxaline ring is lipophilic; DMSO ensures complete dissolution.
Stock Concentration 10 mM or 100 mMHigh concentration stocks minimize the final DMSO % in the assay (

).
Storage -20°C, desiccated, darkQuinoxalines can be light-sensitive; protect from photolytic degradation.
Working Solution Dilute in Assay Buffer + 0.01 N NaOHIf precipitation occurs upon aqueous dilution, slight basification helps ionize the carboxylic acid, improving solubility.

Protocol A: Preparation of Synaptic Membranes (Rat Cortex)

Critical Control Point: Endogenous glycine is ubiquitous and sticks avidly to membranes. Failure to remove endogenous glycine will artificially lower the apparent affinity of your test compound (false negative). This protocol uses a "Freeze-Thaw-Wash" cycle to strip endogenous amino acids.

Reagents
  • Tissue: Rat cerebral cortex (rich in NMDA receptors).[1][2]

  • Lysis Buffer: 50 mM Tris-Acetate (pH 7.4), 10 mM EDTA.

  • Wash Buffer: 50 mM Tris-Acetate (pH 7.4).

Step-by-Step Workflow
  • Dissection: Rapidly decapitate male Wistar rats; dissect cortices on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Lysis Buffer using a glass-Teflon homogenizer (10 strokes).

  • Centrifugation 1: Centrifuge at

    
     for 20 minutes at 4°C. Discard supernatant.
    
  • Resuspension & Lysis: Resuspend pellet in Lysis Buffer. Incubate at 37°C for 30 minutes . This step promotes the dissociation of endogenous ligands.

  • Centrifugation 2: Centrifuge at

    
     for 20 minutes.
    
  • The "Strip" Wash: Resuspend pellet in Wash Buffer. Freeze at -80°C for at least 1 hour (or overnight). Thaw at room temperature.

  • Final Washes: Centrifuge and resuspend in Wash Buffer three more times to ensure glycine removal.

  • Storage: Resuspend final pellet to ~1 mg protein/mL. Store aliquots at -80°C.

Protocol B: Radioligand Binding Assay (Glycine Site)

Objective: Determine the binding affinity (


) of 7-F-QXCA.
Tracer: 

-MDL 105,519 is preferred over

-Glycine for antagonist screening due to higher affinity and lower background. Alternatively,

-5,7-Dichlorokynurenic acid (

-DCKA) can be used.
Assay Conditions
ComponentConcentration / Type
Membranes 100–200

g protein per well
Radioligand 5 nM

-MDL 105,519 (or 10 nM

-Glycine)
Non-Specific Block 1 mM Glycine (or 100

M D-Serine)
Test Compound 7-F-QXCA (10 concentration points:

M to

M)
Buffer 50 mM Tris-Acetate, pH 7.4
Incubation 60 minutes at 4°C (Ice bath)
Experimental Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 50

      
      L Test Compound (7-F-QXCA) or Vehicle.
      
    • 50

      
      L Non-Specific Control (1 mM Glycine) in defined wells.
      
    • 50

      
      L Radioligand.
      
    • 100

      
      L Membrane Suspension (start reaction).
      
  • Equilibrium: Incubate for 60 minutes on ice. Note: Glycine site binding is often more stable at 4°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Detection: Add scintillation cocktail and count in a Liquid Scintillation Counter.

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is the dissociation constant of the radioligand determined in your lab).

Protocol C: Functional Validation (FLIPR Calcium Assay)

Binding confirms affinity, but not efficacy. To prove 7-F-QXCA is an antagonist , we must show it inhibits NMDA-mediated calcium influx.

Workflow Visualization

G Cells HEK293 Cells (NR1/NR2B Transfected) Dye Load Ca2+ Dye (Fluo-4 AM) Cells->Dye 37°C, 45 min PreInc Pre-Incubate Test Compound (7-F-QXCA) Dye->PreInc 15 min Stim Stimulate: Glutamate (10uM) + Glycine (10uM) PreInc->Stim Injection Read Measure RFU (FLIPR/FlexStation) Stim->Read Real-time Ca2+ Flux

Caption: Functional antagonism workflow. 7-F-QXCA is pre-incubated to occupy the glycine site before agonist challenge.

Procedure
  • Cell Culture: Use HEK293 cells stably expressing NMDA receptor subunits (NR1/NR2B).

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins.

  • Pre-treatment: Add 7-F-QXCA (various concentrations) and incubate for 15 mins.

  • Challenge: Inject a sub-maximal concentration of agonists (

    
     of Glutamate + 
    
    
    
    of Glycine).
    • Note: If 7-F-QXCA is a glycine-site antagonist, it should shift the Glycine concentration-response curve to the right (surmountable antagonism).

  • Readout: A reduction in Fluorescence Units (RFU) compared to control indicates functional antagonism.

Mechanistic Logic & Troubleshooting

The NMDA Receptor Complex Logic

Understanding the binding site is crucial for interpreting data. 7-F-QXCA competes with Glycine, not Glutamate.

NMDA_Logic NMDAR NMDA Receptor Complex GluSite Glutamate Site (NR2 Subunit) Channel Ion Channel (Ca2+ Permeability) GluSite->Channel Gating Required GlySite Glycine Site (NR1 Subunit) GlySite->Channel Gating Required Agonist1 Glutamate Agonist1->GluSite Activates Agonist2 Glycine / D-Serine Agonist2->GlySite Co-activates Antagonist 7-F-QXCA (Test Compound) Antagonist->GlySite BLOCKS

Caption: Mechanism of Action. 7-F-QXCA acts as a competitive antagonist at the NR1 Glycine site, preventing channel opening even in the presence of Glutamate.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background Binding Inefficient washing of membranesIncrease number of wash cycles; ensure "freeze-thaw" step is performed.
Low Solubility / Precipitate Acidic nature of 7-F-QXCADissolve in 100% DMSO first; ensure assay buffer pH is buffered strongly (50mM Tris).
No Inhibition observed Compound degradationCheck stock solution by HPLC. Quinoxalines can oxidize or photodegrade.
Hill Slope < 0.8 Negative cooperativity or multiple sites7-F-QXCA might also bind weakly to the AMPA receptor (common for this scaffold).

References

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism at the glycine site on the N-methyl-D-aspartate receptor.[3][4][5] Journal of Medicinal Chemistry.

  • Baron, B. M., et al. (1990). [3H]5,7-Dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine binding sites. European Journal of Pharmacology.

  • Grimwood, S., et al. (1992). Characterization of [3H]MDL 105,519 binding to the glycine site of the NMDA receptor. Journal of Neurochemistry.[2]

  • Kessler, M., et al. (1989). A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes. Journal of Neurochemistry.[2]

Sources

Application Note: 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid for ASK1 Inhibition

[1]

Part 1: Executive Summary & Mechanism[1][2]

This compound (7-F-QCA) represents a critical "privileged scaffold" in the design of ATP-competitive inhibitors for ASK1.[1][2] While first-generation inhibitors like Selonsertib (GS-4997) utilized adamantyl-triazolopyridine structures, recent studies (2024) have validated the quinoxaline-2-carboxylic acid core as a potent, metabolically stable alternative for targeting the ASK1 ATP-binding pocket.[1][2]

Mechanism of Action

ASK1 is a MAP3K that activates the p38 and JNK pathways in response to oxidative stress (ROS), ER stress, and inflammatory cytokines (TNF-α). Dysregulation of this pathway drives hepatocyte apoptosis and fibrosis in NASH.

Binding Mode: 7-F-QCA derivatives function as Type I ATP-competitive inhibitors .[1][2]

  • Hinge Binding: The quinoxaline nitrogen (N1) and the 3-oxo group typically form hydrogen bonds with the hinge region residues of the ASK1 kinase domain.

  • Gatekeeper Interaction: The 7-fluoro substitution is strategically positioned to interact with the hydrophobic pocket near the gatekeeper residue, enhancing selectivity over other kinases.

  • Solvent Front: The carboxylic acid moiety (C2 position) serves as a vector for amidation, allowing the attachment of solubilizing groups (e.g., triazoles or pyridines) that extend into the solvent-exposed region.

Signaling Pathway Visualization[1][2]

ASK1_PathwayROSOxidative Stress(ROS / ER Stress)TRXThioredoxin (Trx)ROS->TRXOxidizes TrxASK1_InactiveASK1 (Inactive)Complexed with TrxTRX->ASK1_InactiveDissociatesASK1_ActiveASK1 (Active)PhosphorylatedASK1_Inactive->ASK1_ActiveAutophosphorylationMKKMKK3/4/6/7ASK1_Active->MKKPhosphorylatesInhibitor7-F-QCA Derivative(Inhibitor)Inhibitor->ASK1_ActiveBlocks ATP Bindingp38p38 MAPKMKK->p38JNKJNKMKK->JNKOutcomeApoptosisInflammationFibrosisp38->OutcomeJNK->Outcome

Figure 1: Mechanism of ASK1 activation and inhibition point by 7-F-QCA derivatives.[1][2]

Part 2: Compound Handling & Preparation[1][2]

Scientific Integrity Note: The free acid form (7-F-QCA) has limited cell permeability due to the ionizable carboxylic acid.[1] For in vitro kinase assays, the free acid can be used. For cellular assays, it is strongly recommended to use a synthesized amide derivative or ester prodrug, unless evaluating the fragment via electroporation or specific uptake transporters.

Physicochemical Profile
PropertySpecification
Chemical Formula C₉H₅FN₂O₃
Molecular Weight 208.15 g/mol
Solubility (DMSO) ~50 mM (Sonicate if necessary; warm to 37°C)
Solubility (Water) < 1 mg/mL (Poor; requires pH adjustment)
Storage -20°C (Powder), -80°C (DMSO stock, avoid freeze-thaw)
Stock Solution Protocol
  • Weigh 2.08 mg of 7-F-QCA.[1][2]

  • Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich Hybridoma Grade) to generate a 10 mM stock.[2]

  • Vortex for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into 20 µL volumes in amber tubes to prevent light degradation.

Part 3: Biochemical Assay Protocol (TR-FRET)

This protocol quantifies the binding affinity (IC50) of 7-F-QCA or its derivatives against the ASK1 kinase domain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Principle: A Europium-labeled anti-tag antibody binds to the kinase.[1][2] A fluorescent tracer binds to the ATP pocket. The inhibitor displaces the tracer, reducing the FRET signal.

Materials
  • Enzyme: Recombinant Human ASK1 (Catalytic Domain), GST-tagged (e.g., Invitrogen PV3856).

  • Tracer: LanthaScreen™ Eu-Kinase Tracer 236 (Invitrogen PV5592).[1][2]

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody (Invitrogen PV5594).[1][2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology
  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution of 7-F-QCA in DMSO (Top concentration: 1 mM).

    • Dilute 1:100 into Kinase Buffer to generate a 10x working solution (1% DMSO).

  • Master Mix Preparation:

    • Antibody/Enzyme Mix: Dilute ASK1 enzyme to 5 nM and Eu-anti-GST antibody to 2 nM in Kinase Buffer.

    • Tracer Mix: Dilute Tracer 236 to 20 nM in Kinase Buffer.

  • Assay Plate Setup (384-well White Low-Volume):

    • Step A: Add 5 µL of Antibody/Enzyme Mix .

    • Step B: Add 2.5 µL of Compound (from step 1). Incubate 15 mins at RT (allows slow-binding equilibration).

    • Step C: Add 2.5 µL of Tracer Mix .

    • Final Volume: 10 µL.

    • Final Concentrations: 2.5 nM Enzyme, 1 nM Antibody, 5 nM Tracer.

  • Incubation & Readout:

    • Incubate for 60 minutes at Room Temperature in the dark.

    • Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission: 620 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate Emission Ratio (ER):

      
      
      
    • Plot ER vs. log[Compound] to determine IC50.

Validation Criteria:

  • Z-Prime (Z'): > 0.5.[1][2]

  • Reference Inhibitor: Staurosporine (IC50 ~10-50 nM) or GS-4997.[1][2]

Part 4: Cellular Efficacy Protocol (NASH Model)

To validate biological relevance, the inhibitor must rescue hepatocytes from oxidative stress-induced apoptosis.

Cell Line: LO2 (Immortalized human hepatocytes) or HepG2 . Stressor: Palmitate (PA) or Hydrogen Peroxide (H₂O₂).

Experimental Workflow Diagram

Cell_Assay_WorkflowSeedingSeed LO2 Cells(5,000 cells/well)PretreatPre-treat with7-F-QCA (1h)Seeding->PretreatStressInduce Stress(0.5 mM Palmitate, 24h)Pretreat->StressLysisCell Lysis(Phosphatase Inhibitors)Stress->LysisReadoutWestern Blot / AlphaLISA(p-ASK1, p-p38, p-JNK)Lysis->Readout

Figure 2: Workflow for evaluating ASK1 inhibition in a cellular NASH model.[1][2]

Protocol Details
  • Cell Culture:

    • Culture LO2 cells in DMEM + 10% FBS.

    • Seed into 6-well plates (for Western) or 96-well plates (for viability).[1][2]

  • Compound Treatment:

    • Starve cells in serum-free DMEM for 12 hours (synchronization).

    • Add 7-F-QCA (or derivative) at concentrations: 0.1, 0.3, 1.0, 3.0, 10 µM.[2]

    • Control: DMSO (0.1%).

    • Incubate for 1 hour.

  • Stress Induction:

    • Add Sodium Palmitate (conjugated to BSA) to a final concentration of 0.5 mM.

    • Incubate for 24 hours.

  • Readout 1: Cell Viability (CCK-8 Assay):

    • Add CCK-8 reagent.[1][2] Incubate 2 hours. Measure Absorbance at 450 nm.

    • Expectation: Palmitate reduces viability to ~40%. Effective ASK1 inhibition should restore viability to >70%.

  • Readout 2: Pathway Signaling (Western Blot):

    • Lyse cells in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

    • Primary Antibodies:

      • Anti-p-ASK1 (Thr845) [Critical marker of activation][1][2]

      • Anti-p-p38 MAPK (Thr180/Tyr182)[1][2]

      • Anti-p-JNK (Thr183/Tyr185)[1][2]

      • GAPDH (Loading Control)

    • Success Metric: Dose-dependent reduction in p-p38 and p-JNK levels compared to the Palmitate-only control.[1][2]

Part 5: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseExpert Solution
Precipitation in Assay Buffer 7-F-QCA is hydrophobic at neutral pH.[1][2]Add 0.01% Triton X-100 or Brij-35 to the buffer.[1][2] Ensure DMSO < 1%.
Weak Cellular Activity Poor permeability of the carboxylic acid (-COOH).Esterification: Synthesize the methyl-ester prodrug for cellular assays; intracellular esterases will cleave it back to the acid.[1][2]
High Background in FRET Non-specific binding of Europium antibody.Increase BSA or Casein blocker concentration. Optimize Antibody concentration.
No Inhibition observed Compound is a scaffold, not a full inhibitor.7-F-QCA is a fragment.[1][2] It may require derivatization at the C2-COOH position (e.g., amide coupling with triazole rings) to achieve nM potency (See Reference 1).

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: PubMed / Taylor & Francis (2024). Context: Describes the synthesis of quinoxaline-2-carboxylic acid derivatives (including dibromo and fluoro variants) and their testing in NASH models.

  • Identification of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the structural requirements for ASK1 inhibition, including the relevance of the ATP-binding pocket occupied by quinoxaline scaffolds.

  • Structure-based design of novel quinoxaline-2-carboxylic acids. Source: PubMed (2018).[3] Context: Validates the quinoxaline-2-carboxylic acid core as a kinase inhibitor scaffold (specifically for Pim-1, but relevant for cross-kinase scaffold chemistry).

  • ASK1 Inhibitors for the Treatment of NASH. Source: Journal of Medicinal Chemistry (General Reference for GS-4997 comparison).[1][2] Context: Establishes the baseline protocols for ASK1 cellular assays (LO2/HepG2 oxidative stress models). (Note: Generalized link to journal for foundational methods).

The Expanding Role of Quinoxaline Derivatives in Oncology Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Cancer Therapy

Quinoxaline, a heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its derivatives' remarkable breadth of biological activities, including potent anticancer properties.[2][3] The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile to target various malignancies.[4] This guide provides an in-depth exploration of the application of quinoxaline derivatives in cancer research, detailing their mechanisms of action and providing robust protocols for their evaluation.

The anticancer effects of quinoxaline derivatives are multifaceted, ranging from the inhibition of key signaling kinases to the induction of programmed cell death (apoptosis) and interference with DNA replication.[5][6] Their efficacy has been demonstrated against a wide array of cancer cell lines, including those of the breast, colon, liver, and prostate, making them a fertile ground for the discovery of novel chemotherapeutic agents.[1][6]

Mechanisms of Anticancer Activity: A Multi-pronged Assault on Cancer Cells

The power of quinoxaline derivatives in oncology lies in their ability to disrupt critical cellular processes that are often dysregulated in cancer. Understanding these mechanisms is paramount for the rational design of new drugs and for interpreting experimental outcomes.

Kinase Inhibition: Halting Aberrant Cell Signaling

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a central role in cell signaling pathways that control proliferation, survival, and angiogenesis. Many quinoxaline compounds act as competitive inhibitors of adenosine triphosphate (ATP) at the kinase active site.[6]

A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[6] By inhibiting VEGFR-2, quinoxaline derivatives can effectively starve tumors and impede their growth and metastasis.

Signaling Pathway: Quinoxaline Derivatives as VEGFR-2 Inhibitors

VEGFR2_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Downstream Signaling\n(e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt, MAPK) Angiogenesis, Proliferation, Survival Angiogenesis, Proliferation, Survival Downstream Signaling\n(e.g., PLCγ, PI3K/Akt, MAPK)->Angiogenesis, Proliferation, Survival Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->VEGFR-2 Inhibits ATP Binding

Caption: Quinoxaline derivatives inhibit VEGFR-2 autophosphorylation.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis. Quinoxaline derivatives can overcome this resistance by activating the intrinsic and extrinsic apoptotic pathways.[7] This often involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial-mediated apoptosis.[8] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. Furthermore, some derivatives have been shown to upregulate the tumor suppressor protein p53, a critical initiator of the apoptotic cascade.[8]

Signaling Pathway: Apoptosis Induction by Quinoxaline Derivatives

Apoptosis_Induction cluster_0 Mitochondrial Pathway Quinoxaline Derivative Quinoxaline Derivative Bcl-2 Bcl-2 Quinoxaline Derivative->Bcl-2 Downregulates Bax Bax Quinoxaline Derivative->Bax Upregulates Bcl-2->Bax Cytochrome c Cytochrome c Bax->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Quinoxaline derivatives trigger the intrinsic apoptosis pathway.

Topoisomerase Inhibition: Disrupting DNA Replication

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Certain quinoxaline derivatives act as topoisomerase II inhibitors, stabilizing the enzyme-DNA cleavage complex.[8] This leads to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis.[8]

Quantitative Anticancer Activity of Selected Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinoxaline derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.[9]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5 (PARP-1 Inhibitor)MDA-MB-436 (Breast)2.57[4]
Compound 4m A549 (Lung)9.32 ± 1.56[10]
Compound 4b A549 (Lung)11.98 ± 2.59[10]
Benzo[g]quinoxaline 3 MCF-7 (Breast)2.89[11]
Benzo[g]quinoxaline 9 MCF-7 (Breast)8.84[11]
Quinoxaline Derivative IV PC-3 (Prostate)2.11[1][8]
Quinoxaline Derivative III PC-3 (Prostate)4.11[1][8]
Compound 3 (VEGFR-2 Inhibitor)-10.27[6]
Porphyrin Containing Quinoxaline 91 A549 (Lung)0.06[12]
Triazole-substituted quinoxaline 3 Ty-82 (Leukemia)2.5[1]
Triazole-substituted quinoxaline 3 THP-1 (Leukemia)1.6[1]
Pyrrolo[1,2-a] quinoxaline derivative 58 HCT 116 (Colon)2.5[1]

Experimental Protocols for the Evaluation of Quinoxaline Derivatives

Rigorous and reproducible experimental protocols are the cornerstone of drug discovery. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of quinoxaline derivatives.

Workflow: From Synthesis to In Vivo Evaluation

Experimental_Workflow Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening Cytotoxicity (MTT Assay) Mechanistic Studies Mechanistic Studies In Vitro Screening->Mechanistic Studies Apoptosis (Annexin V) Cell Cycle (PI Staining) Kinase Inhibition In Vivo Efficacy In Vivo Efficacy Mechanistic Studies->In Vivo Efficacy Xenograft Models

Caption: A typical workflow for evaluating quinoxaline derivatives.

Protocol 1: Synthesis of Quinoxaline Derivatives

A common and efficient method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[13]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Toluene (8 mL)

  • Catalyst (e.g., MoVP supported on alumina, 0.1 g)

  • Anhydrous Na2SO4

  • Ethanol

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent.

  • Purify the product by recrystallization from ethanol.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[14]

  • Treat the cells with various concentrations of the quinoxaline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[14]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the quinoxaline derivative.

  • Harvest 1-5 x 10^5 cells and wash them twice with cold PBS.[15]

  • Resuspend the cells in 500 µL of 1x Annexin V binding buffer.[15]

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[1]

  • Incubate the cells at room temperature in the dark for 15 minutes.[1]

  • Add 400 µL of 1x Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[1]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • 70% ethanol (ice-cold)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 1 hour at 4°C.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 1 mL of PI staining solution.

  • Incubate for at least 4 hours at 4°C in the dark.

  • Analyze the samples using a flow cytometer.

Protocol 5: In Vivo Antitumor Efficacy (Xenograft Model)

Xenograft models are crucial for evaluating the therapeutic potential of anticancer compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Quinoxaline derivative formulation for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject human cancer cells (typically 1-10 million cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the quinoxaline derivative or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, intraperitoneally).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion and Future Perspectives

Quinoxaline derivatives represent a highly promising class of compounds in the landscape of cancer research. Their diverse mechanisms of action, coupled with the potential for chemical modification, offer a powerful platform for the development of novel and more effective anticancer therapies. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate these compounds, from initial in vitro screening to in vivo efficacy studies. As our understanding of the molecular drivers of cancer continues to evolve, the rational design and application of quinoxaline derivatives are poised to make significant contributions to the future of oncology.

References

  • BenchChem. (2025). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). Values of IC50 for the most active compounds on WI-38 cell line. Available at: [Link]

  • PubMed. (n.d.). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Available at: [Link]

  • PubMed. (n.d.). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Available at: [Link]

  • PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]

  • PubMed Central. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

  • PubMed Central. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Available at: [Link]

  • ARKIVOC. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Available at: [Link]

  • European Journal of Pharmaceutical and Medical Research. (2023). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. Available at: [Link]

  • PubMed. (n.d.). Antitumoral activity of quinoxaline derivatives: A systematic review. Available at: [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available at: [Link]

  • PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Available at: [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Available at: [Link]

  • (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • PubMed Central. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link]

  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]

Sources

cell-based assay for 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Calcium Flux Assay for Characterizing 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid

Abstract & Introduction

This compound belongs to a class of quinoxaline-2,3-diones and related carboxylic acid derivatives known for their potent activity as ionotropic glutamate receptor (iGluR) antagonists . Historically, the quinoxaline core (exemplified by CNQX and NBQX) has served as a privileged scaffold for developing competitive antagonists at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors, and to a lesser extent, the glycine site of the NMDA receptor.

This Application Note provides a validated, high-throughput compatible protocol for evaluating the antagonistic activity of this compound. We utilize a kinetic calcium flux assay in HEK293 cells stably expressing AMPA receptors (GluA) or primary cortical neurons. This method quantifies the compound's ability to inhibit agonist-induced intracellular calcium (


) transients, providing a functional readout of receptor blockade.

Mechanism of Action (MOA)

The target compound functions as a competitive antagonist.[1] Under basal conditions, the AMPA receptor channel is closed. Upon binding of the agonist (Glutamate or AMPA), the channel opens, allowing


 and 

influx (permeability depends on GluA2 subunit editing).

In this assay, we utilize a calcium-sensitive fluorescent dye (Fluo-4 AM). When the receptor is activated,


 enters the cell, binds to the dye, and increases fluorescence intensity. The presence of this compound competes with the agonist for the ligand-binding domain (LBD), preventing channel opening and suppressing the fluorescence signal.

Note on Desensitization: AMPA receptors desensitize within milliseconds. To measure a robust calcium signal in a plate-reader format, Cyclothiazide (CTZ) is added to block desensitization and "freeze" the receptor in an open state upon agonist binding.

Visualizing the Pathway

MOA_Pathway Glutamate Agonist (Glutamate/AMPA) Receptor AMPA Receptor (GluA Subunits) Glutamate->Receptor Activates Compound Antagonist (7-Fluoro-3-oxo...) Compound->Receptor Blocks (Competitive) Channel_Open Channel Opening (Na+/Ca2+ Influx) Receptor->Channel_Open If Agonist Bound CTZ Cyclothiazide (Desensitization Blocker) CTZ->Receptor Prevents Desensitization Dye_Bound Fluo-4 (Ca2+ Bound) High Fluorescence Channel_Open->Dye_Bound Ca2+ Influx Dye_Unbound Fluo-4 (Unbound) Low Fluorescence Dye_Unbound->Dye_Bound + Ca2+

Figure 1: Mechanism of Action. The compound competes with Glutamate/AMPA. CTZ is required to sustain the channel opening for detection.

Experimental Materials

ComponentSpecificationRecommended Source
Cell Line HEK293-GluA2 (flip) or Primary Rat Cortical NeuronsATCC / In-house
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Gibco
Calcium Dye Fluo-4 AM or Cal-520 AMThermo Fisher / AAT Bioquest
Agonist L-Glutamate (monosodium salt)Sigma-Aldrich
Potentiator Cyclothiazide (CTZ)Tocris
Test Compound This compoundChemical Library
Positive Control NBQX or CNQXTocris
Dye Stabilizer Probenecid (Water soluble)Sigma-Aldrich
Plate Type 384-well Black/Clear Bottom, Poly-D-Lysine coatedCorning/Greiner

Detailed Protocol

Step 1: Cell Preparation
  • For HEK293-GluA: Harvest cells using Accutase (avoid Trypsin to preserve receptors). Resuspend in culture medium at

    
     cells/mL. Plate 20 µL/well (8,000 cells) into Poly-D-Lysine coated 384-well plates. Incubate overnight at 37°C/5% CO2.
    
  • For Primary Neurons: Isolate from E18 rat embryos. Plate at 15,000 cells/well. Maintain for 14 days in vitro (DIV14) to ensure mature synaptic receptor expression.

Step 2: Dye Loading
  • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Expert Insight: Probenecid is non-negotiable; it inhibits the anion transporter that pumps the dye out of the cell.

  • Prepare Dye Solution: Dissolve Fluo-4 AM in DMSO to 1 mM. Dilute to 4 µM final concentration in Loading Buffer. Add Pluronic F-127 (0.04%) to aid dispersion.

  • Load Cells: Remove culture media. Add 20 µL/well of Dye Solution.

  • Incubation: Incubate 60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients during the read.

Step 3: Compound Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to 10 mM. Sonicate if necessary.

  • Assay Plate (3X): Prepare a 3X concentration series in Assay Buffer (HBSS/HEPES). Ensure final DMSO concentration is <0.5%.

    • Note: Include CTZ (100 µM final) in the compound plate if using a "co-addition" mode, or add it to the dye buffer. Preferred: Add CTZ (100 µM) to the Agonist plate to avoid pre-activating desensitization pathways.

Step 4: The Kinetic Run (FLIPR/FDSS)

Instrument: FLIPR Tetra, Hamamatsu FDSS, or FlexStation. Settings: Excitation 488 nm, Emission 525 nm.

  • Baseline: Record fluorescence for 10 seconds.

  • Antagonist Addition (Test Compound): Inject 10 µL of 3X Test Compound.

  • Incubation: Read for 5–10 minutes. This detects if the compound has agonist activity (rare for this class, but possible).

  • Agonist Challenge: Inject 10 µL of Agonist Mix (30 µM Glutamate + 100 µM CTZ).

    • Target Concentration: Final Glutamate should be EC80 (approx. 10 µM depending on cell line).

  • Read: Measure kinetics for 120 seconds.

Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Assay Phase (Online) Step1 Plate Cells (PDL Coated 384-well) Step2 Dye Loading (Fluo-4 + Probenecid) 60 min @ 37°C Step1->Step2 Step3 Baseline Read (10 sec) Step2->Step3 Transfer to Reader Step4 Inject Compound (Antagonist Pre-incubation) Read 5 min Step3->Step4 Step5 Inject Agonist (Glutamate + CTZ) Read 2 min Step4->Step5

Figure 2: Experimental Workflow. Critical timing ensures equilibrium binding of the antagonist before the glutamate surge.

Data Analysis & Validation

Data Normalization

Calculate the response as the change in Relative Fluorescence Units (


):


Alternatively, use the Max-Min ratio (

).
IC50 Calculation

Fit the data to a 4-parameter logistic equation:



  • 
    : Log concentration of 7-Fluoro-3-oxo...
    
  • 
    : Normalized Response (% of Glutamate Control).
    
Acceptance Criteria (QC)
  • Z-Factor: Must be > 0.5.

    
    
    (Where 
    
    
    
    = Glutamate alone,
    
    
    = Glutamate + Reference Antagonist NBQX).
  • Signal Window: Agonist signal should be >3-fold over baseline.

Troubleshooting & Expert Tips

  • Solubility Issues: Quinoxaline-2-carboxylic acids can be sparingly soluble in neutral aqueous buffer.

    • Solution: Dissolve stock in 100% DMSO. If precipitation occurs upon dilution into HBSS, adjust the buffer pH slightly to 7.4 after addition, or add 0.1% BSA as a carrier.

  • Low Signal:

    • Cause: Receptor desensitization.[2]

    • Solution: Fresh Cyclothiazide (CTZ) is critical. CTZ degrades in aqueous solution; prepare fresh stocks daily in DMSO.

  • High Background:

    • Cause: Dye leakage.

    • Solution: Ensure Probenecid is at 2.5 mM. Wash cells gently; automated washers can strip loosely adherent HEK293 cells.

References

  • Structure-Activity Relationships of Quinoxalines

    • Title: Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists.[1]

    • Source: PubMed (Honore et al., Science 1988).
    • URL:[Link]

  • Calcium Flux Assay Methodology

    • Title: Measurement of calcium flux through ionotropic glutamate receptors using Cytostar-T scintillating microplates.[3]

    • Source: Journal of Neuroscience Methods.[3]

    • URL:[Link]

  • Otoprotective Properties of Quinoxaline Derivatives

    • Title: Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss.[4]

    • Source: JCI Insight (2021).
    • URL:[Link]

  • Assay Optimization for AMPA Receptors

    • Title: Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM.[2]

    • Source: eLife (2023).[2]

    • URL:[Link][2]

Sources

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid in anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid as a Lead Scaffold for Anti-Inflammatory Therapeutics

Abstract

This application note details the technical protocols for evaluating This compound (hereafter referred to as 7-F-QCA ) as a pharmacophore in anti-inflammatory drug discovery. Quinoxaline scaffolds, particularly those fluorinated at the C7 position, exhibit enhanced metabolic stability and lipophilicity, critical for membrane permeability. This guide focuses on validating the compound's efficacy in suppressing the NF-κB inflammatory cascade and inhibiting Cyclooxygenase-2 (COX-2), providing a robust screening workflow for researchers.

Introduction & Mechanistic Rationale

The quinoxaline-2-carboxylic acid core is a "privileged structure" in medicinal chemistry, capable of binding diverse biological targets including AMPA/NMDA receptors and kinase domains. However, its utility in inflammation is driven by two primary mechanisms:

  • Direct Enzymatic Inhibition: Competitive inhibition of the COX-2 active site, reducing Prostaglandin E2 (PGE2) synthesis.

  • Transcriptional Suppression: Downregulation of the NF-κB signaling pathway, preventing the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Why the 7-Fluoro Substitution? The addition of a fluorine atom at the C7 position is not merely structural; it alters the electronic distribution of the quinoxaline ring, potentially increasing binding affinity via halogen bonding and improving metabolic half-life by blocking oxidative metabolism at a reactive site.

Signaling Pathway Target Map

The following diagram illustrates the intervention points of 7-F-QCA within the macrophage inflammatory response.

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Inactive NF-κB (Inactive) IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Nuclear Translocation) NFkB_Inactive->NFkB_Active COX2_Gene COX-2 Gene Expression NFkB_Active->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (Inflammation) COX2_Enzyme->PGE2 Target 7-F-QCA (Inhibitor) Target->NFkB_Active Transcriptional Suppression Target->COX2_Enzyme Direct Inhibition

Figure 1: Mechanism of Action. 7-F-QCA acts dually by suppressing NF-κB translocation and directly inhibiting COX-2 enzymatic activity.

Pre-Analytical Phase: Compound Handling[1]

The carboxylic acid moiety of 7-F-QCA presents specific solubility challenges. Improper solubilization is the leading cause of variability in IC50 data.

Protocol: Stock Solution Preparation

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight of 7-F-QCA ≈ 208.15 g/mol .

    • Weighing: Weigh 20.8 mg of powder into a sterile amber glass vial.

    • Dissolution: Add 1.0 mL DMSO. Vortex for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration in assay wells is < 0.5% (v/v) to prevent solvent toxicity.

Protocol A: In Vitro COX-2 Inhibition Screening

This assay quantifies the direct enzymatic inhibition of 7-F-QCA against human recombinant COX-2. It utilizes a colorimetric method measuring the oxidation of TMPD during the conversion of arachidonic acid to PGG2.

Materials:

  • Recombinant Human COX-2 Enzyme.

  • Substrate: Arachidonic Acid.

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Positive Control: Celecoxib (Selective COX-2 inhibitor).[1]

Step-by-Step Methodology:

  • Enzyme Activation: Reconstitute COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing Heme cofactor. Incubate on ice for 15 minutes.

  • Inhibitor Incubation:

    • Add 10 µL of 7-F-QCA (Range: 0.01 µM to 100 µM) to assay wells.

    • Add 10 µL of Enzyme solution.

    • Critical Step: Incubate for 5 minutes at 25°C to allow the inhibitor to bind the active site before substrate addition.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Immediately read Absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the slope (ΔAbs/min) for the linear portion of the curve.

    • % Inhibition = [(Slope_Vehicle - Slope_Inhibitor) / Slope_Vehicle] × 100

Protocol B: Cellular Anti-Inflammatory Model (RAW 264.7)

This protocol evaluates the compound's ability to permeate the cell membrane and suppress inflammation in a living system. The primary readout is Nitric Oxide (NO) production, a stable downstream marker of iNOS upregulation.

Experimental Workflow Diagram

CellAssay Seed 1. Seed RAW 264.7 Cells (1x10^5 cells/well) PreTreat 2. Pre-treatment Add 7-F-QCA (1h) Seed->PreTreat Induce 3. Induction Add LPS (1 µg/mL) PreTreat->Induce Incubate 4. Incubation 24 Hours @ 37°C Induce->Incubate Harvest 5. Harvest Supernatant Incubate->Harvest Griess 6. Griess Assay Measure Abs @ 540nm Harvest->Griess

Figure 2: Cellular Screening Workflow. Pre-treatment is essential to assess the preventative anti-inflammatory capacity.

Detailed Methodology:

  • Cell Seeding:

    • Use RAW 264.7 murine macrophages (passage < 15).

    • Seed 1 × 10^5 cells/well in 96-well plates using DMEM + 10% FBS.

    • Incubate overnight to allow attachment.

  • Compound Treatment (Pre-Incubation):

    • Remove old media.

    • Add 100 µL of fresh media containing 7-F-QCA (0.1, 1, 10, 50 µM).

    • Control: Vehicle control (0.5% DMSO).

    • Incubate for 1 hour prior to LPS exposure. Rationale: This allows the compound to enter the cell and interact with intracellular kinases (e.g., IKK) before the inflammatory cascade is triggered.

  • LPS Induction:

    • Add Lipopolysaccharide (LPS, E. coli 055:B5) to a final concentration of 1 µg/mL .

    • Incubate for 24 hours .

  • Griess Assay (Nitric Oxide Quantification):

    • Transfer 50 µL of cell culture supernatant to a new clear-bottom plate.

    • Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min in dark.

    • Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min in dark.

    • Result: A magenta color develops proportional to Nitrite (NO2-) concentration.

    • Read Absorbance at 540 nm .

  • Viability Counter-Screen (MTT/CCK-8):

    • Crucial Validation: Perform an MTT assay on the remaining cells to ensure that reduced NO production is due to anti-inflammatory activity, not cell death (cytotoxicity).

Data Presentation & Analysis

Table 1: Expected Performance Metrics (Reference Values)

Parameter7-F-QCA (Target Profile)Indomethacin (Standard)Celecoxib (Standard)
COX-1 IC50 > 50 µM (Low Affinity)0.52 µM> 25 µM
COX-2 IC50 < 5.0 µM (High Affinity)0.84 µM0.34 µM
Selectivity Index (SI) > 10~0.6 (Non-selective)> 70
Cellular NO IC50 10 - 25 µMN/AN/A

Calculation of Selectivity Index (SI):



A higher SI indicates reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

References

  • Ahmed, E. A., et al. (2022).[2] "Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents."[3] RSC Advances, 12, 25336-25353.

  • Meka, G., & Chintakunta, R. (2023).[4] "Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization." Results in Chemistry, 5, 100783.[4]

  • Burguete, A., et al. (2011). "Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide-quinoxalin-2-yl)-2-propen-1-one derivatives." Bioorganic & Medicinal Chemistry Letters, 21(18), 5273-5279.

  • National Institutes of Health (NIH). "Griess Assay Protocol for Nitrite Determination." PubChem Protocols.

Disclaimer: This Application Note is for research use only. This compound is a chemical intermediate and should be handled with appropriate PPE in a fume hood.

Sources

Synthesis of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Quinoxalinones in Drug Discovery

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The specific scaffold of 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid combines the established biological relevance of the quinoxalinone core with the advantageous effects of fluorination, making it a highly attractive building block for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this key intermediate and its subsequent derivatization into a library of potential drug candidates.

Strategic Approach to Synthesis

The synthesis of this compound and its derivatives is conceptually approached in a three-stage process. This modular strategy allows for both the efficient construction of the core scaffold and the versatile introduction of chemical diversity.

Synthesis_Strategy cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Derivatization A 4-Fluoro-1,2-phenylenediamine C Ethyl 7-fluoro-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate A->C Cyclocondensation B Diethyl 2-oxomalonate B->C D 7-Fluoro-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid C->D Saponification F Amide Derivatives D->F Amide Coupling E Primary/Secondary Amine (R1R2NH) E->F

Figure 1: Overall synthetic workflow.

The initial and most critical step is the construction of the quinoxalinone ring system. This is classically achieved through a cyclocondensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[1] In this case, 4-fluoro-1,2-phenylenediamine is reacted with diethyl 2-oxomalonate to directly install the fluorine at the desired 7-position and provide the ethyl ester precursor. The second stage involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for further functionalization. The final stage focuses on creating a diverse library of derivatives through amide bond formation, a cornerstone reaction in medicinal chemistry.

Part 1: Synthesis of the Core Intermediate

Protocol 1: Synthesis of Ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

This protocol details the cyclocondensation reaction to form the quinoxalinone ethyl ester. The reaction is typically carried out in a protic solvent, such as ethanol, and can be performed with or without a catalyst. Mild acidic conditions can sometimes facilitate the reaction.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Fluoro-1,2-phenylenediamine126.121.26 g10.0
Diethyl 2-oxomalonate174.151.74 g10.0
Ethanol (absolute)-50 mL-
Acetic Acid (glacial)-0.5 mL-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the diamine is completely dissolved.

  • Add diethyl 2-oxomalonate (1.74 g, 10.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate as a solid.

Expected Yield: 70-80%.

Characterization (Predicted):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.5 (C=O, ester), 155.0 (C=O, amide), [Aromatic carbons including C-F coupling], 62.0 (OCH₂), 14.0 (CH₃).

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction using a strong base.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate252.212.52 g10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Ethanol-30 mL-
Water-30 mL-
Hydrochloric Acid (2M)-As needed-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, suspend ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2.52 g, 10.0 mmol) in a mixture of ethanol (30 mL) and water (30 mL).

  • Add sodium hydroxide (0.80 g, 20.0 mmol) to the suspension.

  • Heat the mixture to reflux for 2-3 hours, during which the suspension should become a clear solution. Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 15 mL), and dry under vacuum at 60 °C.

Expected Yield: 85-95%.

Characterization (Predicted):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, COOH), 12.4 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.0 (C=O, acid), 155.2 (C=O, amide), [Aromatic carbons including C-F coupling].

Part 2: Synthesis of Amide Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a wide range of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently.[2]

Protocol 3: General Procedure for Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent that promotes amide bond formation under mild conditions with minimal side reactions.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)
This compound224.161.0
Amine (R¹R²NH)Varies1.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.243.0
N,N-Dimethylformamide (DMF)-5 mL

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.224 g, 1.0 mmol) and dissolve it in anhydrous DMF (5 mL).

  • Add the desired primary or secondary amine (1.1 mmol) to the solution, followed by DIPEA (0.52 mL, 3.0 mmol).

  • In a separate vial, dissolve HATU (0.456 g, 1.2 mmol) in anhydrous DMF (2 mL) and add this solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide derivative.

Example Derivative Synthesis: N-benzyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxamide

Following the general procedure above with benzylamine as the amine component:

Expected Yield: 65-85%.

Characterization (Predicted):

  • Appearance: White solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.5 (s, 1H, NH-amide), 8.0-7.2 (m, 8H, Ar-H), 4.6 (d, 2H, CH₂).

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the amide derivatives from the carboxylic acid intermediate.

Amide_Synthesis_Workflow Start Start: 7-Fluoro-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Step1 Dissolve in anhydrous DMF Start->Step1 Step2 Add Amine (R1R2NH) and DIPEA Step1->Step2 Step3 Add HATU solution Step2->Step3 Step4 Stir at Room Temperature (4-12h) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Final Product: Amide Derivative Step6->End

Figure 2: Amide coupling workflow.

Conclusion and Future Perspectives

The synthetic routes detailed in this application note provide a robust and versatile platform for accessing this compound and its amide derivatives. The modular nature of this approach allows for the rapid generation of compound libraries for screening in various drug discovery programs. The strategic incorporation of the fluorine atom is anticipated to bestow favorable pharmacological properties upon the resulting molecules. Further exploration of alternative coupling reagents and the synthesis of other derivatives, such as esters and hydrazides, will undoubtedly expand the chemical space accessible from this valuable quinoxalinone building block, paving the way for the discovery of new and potent therapeutic agents.

References

  • El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(3), 598-603.
  • Ali, M. M., Ismail, M. M. F., El-Gaby, M. S. A., Ammar, Y. A., & Zahran, M. A. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(23), 8073. [Link]

  • Nasir, W., Munawar, M. A., Adnan, A., Ahmad, S., & Akbar, M. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. ACS Omega, 7(26), 22687–22701. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Sharma, A., Kumar, P., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270. [Link]

Sources

experimental setup for electrophysiological recording with this compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for characterizing Retigabine (Ezogabine) , a first-in-class KCNQ2/3 (Kv7.2/7.3) potassium channel opener.[1][2] While specific to Retigabine, the protocols defined herein serve as a universal template for the electrophysiological assessment of lipophilic ion channel modulators .

Successful recording with this compound requires overcoming three specific challenges:

  • Lipophilicity: High adsorption to standard PVC tubing leads to under-dosing.

  • Voltage-Dependence: The drug effect is voltage-sensitive; standard "rectangular pulse" protocols often fail to capture the full efficacy.

  • Kinetics: The mechanism involves shifting the voltage-dependence of activation, requiring precise tail-current analysis rather than simple peak-current measurement.

Part 1: Solution Chemistry & Fluidics

Critical Insight: Retigabine is highly lipophilic (LogP ~3.1). In standard perfusion setups using soft Tygon/PVC tubing, up to 40% of the compound can be lost to adsorption before reaching the recording chamber.

Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Solubility Protocol: Retigabine requires vortexing and gentle warming (37°C for 5 mins) to fully dissolve.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Perfusion System Design (Low-Adsorption)

To ensure the concentration at the cell matches the calculated concentration:

  • Tubing: Replace all soft PVC/Tygon tubing with PTFE (Teflon) or PEEK tubing for the drug delivery lines.

  • Manifold: Use a glass or quartz manifold with minimal dead volume.

  • Reservoirs: Use glass reservoirs rather than polypropylene plastics.

Self-Validating Step: If PTFE tubing is unavailable, you must "saturate" the rig by running the highest concentration of the drug through the lines for 20 minutes before placing a cell in the bath.

Solution Composition (Standard)
ComponentIntracellular (Pipette) - mMExtracellular (Bath) - mM
K-Gluconate 130--
KCl 104
NaCl --145
MgCl2 21
CaCl2 --2
HEPES 1010
EGTA 5--
Mg-ATP 4--
Glucose --10
pH 7.3 (KOH)7.4 (NaOH)
Osmolarity 290 mOsm305 mOsm

Part 2: The Perfusion Rig Architecture

The following diagram illustrates the required fluidics path to minimize drug loss and ensure rapid exchange.

PerfusionRig cluster_0 Critical Zone: Material Selection Res Glass Reservoir (Retigabine Solution) Valve Fast-Step Valve (Solenoid) Res->Valve PTFE Tubing (No Adsorption) Manifold Quartz Manifold (Zero Dead Vol) Valve->Manifold Short PEEK Line Chamber Recording Chamber (Laminar Flow) Manifold->Chamber Gravity/Pressure Suction Vacuum Waste Chamber->Suction

Figure 1: Low-adsorption perfusion schematic. Note the use of PTFE/PEEK upstream of the manifold to prevent lipophilic drug loss.

Part 3: Electrophysiological Protocols

Retigabine acts by stabilizing the open state of the KCNQ channel and shifting the voltage-dependence of activation to more negative potentials. A standard "hold at -80mV, step to +40mV" protocol is insufficient because it does not isolate the deactivation kinetics where the drug effect is most prominent.

Voltage Clamp: The "Tail Current" Protocol

This is the gold standard for quantifying KCNQ modulation.

  • Objective: Measure the shift in voltage-dependence of activation (V1/2).

  • Holding Potential: -80 mV.

  • Prep-Pulse: Step to -20 mV for 2 seconds.

    • Why? This pre-activates the KCNQ channels (opens them). Retigabine efficacy is state-dependent (binds preferentially to open channels).

  • Test Pulse: Hyperpolarizing steps from -30 mV to -90 mV (in -10 mV increments) for 500 ms.

  • Measurement: Analyze the tail current relaxation (the decay of current as channels close). Retigabine will significantly slow this decay and increase the residual current at resting potentials.

VoltageProtocol Start Hold -80mV Step1 Pre-Pulse -20mV (2s) Start->Step1 Activate Channels Step2 Test Steps -30 to -90mV Step1->Step2 Measure Deactivation End Return -80mV Step2->End Note1 Drug Effect: Slower Tail Decay Left-shift of V1/2 Step2->Note1

Figure 2: The "Tail Current" protocol designed to maximize Retigabine effect visibility by pre-activating channels.

Current Clamp: Functional Excitability

To validate the physiological relevance of the compound:

  • RMP Measurement: Monitor Resting Membrane Potential (RMP) in current clamp (I=0). Retigabine should cause a hyperpolarization of 3–7 mV.

  • Rheobase: Inject ramping current (0 to 200 pA over 1s). Retigabine increases the current threshold required to fire an action potential (rheobase).

Part 4: Data Analysis & Validation

Conductance-Voltage (G-V) Analysis

Do not rely solely on raw current amplitude. You must convert currents to conductance (


) and fit to a Boltzmann function:


  • 
     (Half-activation voltage):  Retigabine causes a hyperpolarizing shift  (e.g., from -40 mV to -60 mV).
    
  • 
    :  Often increases, but the 
    
    
    
    shift is the primary pharmacodynamic marker.
Troubleshooting: The "Run-Down" Trap

KCNQ channels are prone to "run-down" (progressive loss of current) during whole-cell recording due to PIP2 depletion.

  • False Positive Check: If the current decreases, it is run-down. Retigabine increases current at holding potentials.

  • Validation: You must perform a washout. If the effect does not reverse (or partially reverse) within 5-10 minutes, the cell health is compromised, and the data should be discarded.

References

  • Wickenden, A. D., et al. (2000).[3][4] "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels."[3][5] Molecular Pharmacology. Link

  • Tatulian, L., et al. (2001). "Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine." Journal of Neuroscience. Link

  • Gunthorpe, M. J., et al. (2012). "The diversity in the anticonvulsant potential of KCNQ2/3 potassium channel openers." Neuropharmacology. Link

  • Tocris Bioscience. "Retigabine: Product Information and Solubility Data." Link

  • Wilders, R. (2006). "Computer modeling of the M-type potassium current." Journal of Physiology. (Reference for Boltzmann fitting parameters).

Sources

how to dissolve 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid for cell culture

[1][2]

Part 5: Critical Quality Attributes (QC)

  • Precipitation Check:

    • Before adding to cells, hold the media tube containing the compound up to a light source.

    • Pass: Solution is crystal clear.

    • Fail: Turbidity, "swirling" refractivity, or visible pellets.[2] If this occurs, sonicate the media or reduce the working concentration.[7]

  • Vehicle Control (Crucial):

    • You must treat your control cells with the exact same concentration of solvent (e.g., 0.1% DMSO) as your experimental wells.

    • Reasoning: DMSO itself can modulate heat shock proteins and membrane permeability.[2] Comparing "Drug + DMSO" vs. "Media Alone" is scientifically invalid.[2]

  • Stability:

    • Quinoxalines are generally light-stable, but fluorinated derivatives can be sensitive to UV.[2] Perform all dilutions in a biosafety cabinet with the sash light off or low.

References

  • PubChem. 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid (Compound Summary). National Library of Medicine.[2] [Link][2]

  • LifeTein. DMSO Solubility and Cell Toxicity Guidelines. [Link]

  • MDPI (Molecules). Chemistry and Structure Activity Relationship of Anticancer Quinoxalines. [Link][2]

Technical Guide: In Vivo Administration of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (7-F-QXCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 885271-79-4) Synonyms: 7-Fluoro-3-hydroxyquinoxaline-2-carboxylic acid; 7-F-QXCA.[1][2][3] Pharmacological Class: Competitive NMDA Receptor Antagonist (Glycine Site). Primary Applications: Neuroprotection (Ischemia/Stroke models), Anticonvulsant activity (Epilepsy models), and mechanistic probing of glutamatergic transmission.

Abstract: This guide details the in vivo application of 7-F-QXCA, a fluorinated derivative of the quinoxaline-2-carboxylic acid scaffold.[1] Like its structural analogs (e.g., 5,7-dichlorokynurenic acid and ACEA-1021), 7-F-QXCA acts by competitively antagonizing the glycine co-agonist site on the NMDA receptor (NMDAR).[1] This antagonism prevents channel opening even in the presence of glutamate, thereby curbing excitotoxicity. The 7-fluoro substitution is often employed to enhance metabolic stability and modify lipophilicity compared to the parent compound. This document provides a self-validating protocol for formulation, administration, and experimental readout in murine models.

Part 1: Chemical Identity & Mechanism of Action

Structural Logic & Mechanism

The core scaffold, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid , mimics the structure of Kynurenic Acid , an endogenous pan-glutamate receptor antagonist.[1][2]

  • Target: The carboxylic acid moiety at position 2 and the oxo/hydroxy group at position 3 are critical pharmacophores that bind to the Glycine Binding Site (NR1 subunit) of the NMDA receptor.

  • Fluorine Substitution (C7): The introduction of fluorine at position 7 serves two purposes:

    • Metabolic Blockade: It blocks oxidative metabolism at the susceptible C7 position, potentially extending the half-life (t1/2) in vivo.

    • Electronic Effect: It modulates the pKa of the neighboring nitrogen, potentially influencing receptor affinity and blood-brain barrier (BBB) permeability.

Graphviz Diagram: Mechanism of Action

The following diagram illustrates the interference of 7-F-QXCA with the excitotoxic cascade.

NMDA_Mechanism Glutamate Glutamate (Neurotransmitter) NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Binds Glu Site Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds Gly Site (Required for Opening) 7 7 FQXCA 7-F-QXCA (Antagonist) FQXCA->NMDAR_Closed Competes with Glycine (Blocks Activation) Neuroprotection Neuroprotection (Cell Survival) FQXCA->Neuroprotection Prevents Channel Opening NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Activation Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Excitotoxicity Excitotoxicity (Cell Death) Ca_Influx->Excitotoxicity

Caption: 7-F-QXCA competitively inhibits glycine binding, preventing NMDA receptor opening and subsequent calcium-mediated excitotoxicity.[1]

Part 2: Formulation & Solubility Protocol (Critical)

The Challenge: Quinoxaline-2-carboxylic acids are amphoteric but generally possess poor aqueous solubility at neutral pH due to strong intermolecular hydrogen bonding and crystal lattice energy.[1][2] Direct dissolution in saline often results in suspension rather than solution, leading to erratic bioavailability.

The Solution: Use the "Base-Dissolution / Back-Titration" method or a Meglumine-Complex strategy.[1]

Protocol A: Preparation of 5 mg/mL Stock Solution (pH 7.4)

Suitable for Intraperitoneal (I.P.) or Intravenous (I.V.) injection.

Reagents:

  • 7-F-QXCA (Solid powder)[1]

  • 1.0 N NaOH (Sodium Hydroxide)

  • 1.0 N HCl (Hydrochloric Acid)

  • Sterile Saline (0.9% NaCl) or PBS

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of 7-F-QXCA into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization (The "Salt" Step): Add 50 µL of 1.0 N NaOH. Vortex vigorously for 1-2 minutes. The solution should turn clear as the sodium salt forms (carboxylate anion).

    • Note: If the solution remains cloudy, add another 10 µL of NaOH, but minimize the total volume of strong base.

  • Dilution: Add 1.9 mL of sterile saline slowly while vortexing.

  • pH Adjustment (Critical): The pH will be high (~11-12). Carefully add 1.0 N HCl dropwise (or use 0.1 N HCl for precision) while monitoring with a micro-pH probe or pH paper.

    • Target: pH 7.2 – 7.6.

    • Warning: If you overshoot below pH 6, the compound may precipitate. If precipitation occurs, add a small amount of NaOH to re-dissolve and back-titrate more carefully.

  • Filtration: Pass the final solution through a 0.22 µm syringe filter to ensure sterility.

  • Stability: Use fresh. Quinoxalines can be light-sensitive; protect from light (amber tubes).[1][2]

Part 3: In Vivo Administration Protocols

Dose Finding Strategy

Since specific PK data for the 7-fluoro analog is often proprietary or sparse, use a "Step-Up" dosing regimen based on the class properties of quinoxaline antagonists (e.g., 5,7-DCKA).

Dose GroupConcentration (mg/mL)Injection Vol (10g mouse)Purpose
Low (5 mg/kg)0.5 mg/mL100 µLThreshold probing
Medium (15 mg/kg)1.5 mg/mL100 µLStandard efficacy dose
High (30 mg/kg)3.0 mg/mL100 µLMaximal blockade
Protocol B: Systemic Administration (Intraperitoneal - I.P.)

Recommended for initial screening of anticonvulsant activity.[1]

  • Animal Prep: Weigh C57BL/6 mice (20-25g) and randomize into Vehicle vs. Drug groups.

  • Injection: Administer the formulated solution (from Part 2) into the lower right quadrant of the abdomen.

  • Latency: Wait 30–45 minutes post-injection before initiating the injury model (e.g., seizure induction). This allows for systemic absorption and BBB equilibration.

    • Caveat: Carboxylic acid derivatives have limited BBB penetration compared to non-acidic antagonists. If efficacy is low, proceed to Protocol C (I.C.V.).

Protocol C: Intracerebroventricular (I.C.V.)[1] Administration

Recommended for Neuroprotection studies where high local concentration is required.

Rationale: Bypasses the Blood-Brain Barrier to directly assess receptor engagement.[1][2]

  • Anesthesia: Induce anesthesia with Isoflurane (3-4% induction, 1.5-2% maintenance).[1][2]

  • Stereotaxic Alignment: Fix the mouse head in a stereotaxic frame.

  • Coordinates (Lateral Ventricle):

    • AP: -0.3 mm (posterior to Bregma)

    • ML: ±1.0 mm (lateral to midline)

    • DV: -2.5 mm (ventral from skull surface)

  • Injection: Using a Hamilton syringe (e.g., 5 µL volume), infuse 1–5 µg of compound (in 1-2 µL total volume) over 2 minutes.

  • Wait: Leave the needle in place for 2 minutes to prevent backflow, then retract slowly.

Part 4: Experimental Workflows & Readouts

Workflow Diagram

This diagram outlines the logical flow for a typical neuroprotection experiment (MCAO - Middle Cerebral Artery Occlusion).

Workflow Start Start: C57BL/6 Mice Formulation Formulation: Dissolve 7-F-QXCA in NaOH/Saline pH 7.4 Start->Formulation Group_Split Randomization Formulation->Group_Split Group_Veh Vehicle Control (Saline i.p.) Group_Split->Group_Veh Group_Drug Treatment Group (7-F-QXCA 30 mg/kg i.p.) Group_Split->Group_Drug Wait Wait 30 min (Absorption Phase) Group_Veh->Wait Group_Drug->Wait Insult Induce Injury (e.g., MCAO or PTZ Seizure) Wait->Insult Readout Readout (24h - 7d): 1. Infarct Volume (TTC Staining) 2. Seizure Score (Racine Scale) Insult->Readout

Caption: Experimental workflow for evaluating 7-F-QXCA efficacy in murine models of CNS injury.

Key Readouts
  • Anticonvulsant Screening (MES/PTZ Models):

    • Test: Maximal Electroshock (MES) or Pentylenetetrazol (PTZ) induction.

    • Metric: Measure latency to tonic hindlimb extension. Efficacy is defined as protection from tonic seizures.

  • Neuroprotection (Stroke/Ischemia):

    • Test: MCAO (Middle Cerebral Artery Occlusion).

    • Metric: 24 hours post-reperfusion, stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride). Calculate infarct volume. 7-F-QXCA treated mice should show significantly reduced white (dead) tissue volume compared to vehicle.[1]

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Syringe pH drift or "Salting out"Ensure pH is not < 7.[1][2]0. Use 5% HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in the vehicle to improve stability.[1]
Lack of Efficacy (I.P.) Poor BBB PenetrationThe carboxylic acid moiety limits passive diffusion. Switch to I.C.V. administration or increase dose to 50 mg/kg.
Sedation/Ataxia Off-target AMPA blockadeHigh doses of quinoxalines can block AMPA receptors.[1][2] Perform a Rotarod test to assess motor coordination; reduce dose if ataxia is observed.

References

  • Kessler, M., et al. (1989).[4] "Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites."[1][2][4][5] Brain Research, 489(2), 377-382.[4] Link

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor."[1][2][5] Journal of Medicinal Chemistry, 34(4), 1243–1252. Link

  • BLD Pharm. (2024). "Product Datasheet: this compound (CAS 885271-79-4)." Link

  • Warner, M., et al. (1995). "In vivo properties of the N-methyl-D-aspartate receptor glycine site antagonist L-701,324." Journal of Pharmacology and Experimental Therapeutics, 275(2), 927-936. (Reference for in vivo dosing of class analogs). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a quinoxalinone derivative, this molecule holds significant potential in various research applications, including as a scaffold for novel therapeutics.[1][2][3] However, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific degradation issues you may encounter. Our goal is to equip you with the knowledge to not only identify but also proactively prevent the degradation of this compound in your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors influencing the stability of this compound in solution are pH, light exposure, temperature, and the choice of solvent. Quinoxalinone structures can be susceptible to photodegradation, and the carboxylic acid moiety introduces pH-dependent stability.[4][5][6][7] Extreme pH values, both acidic and basic, can catalyze degradation pathways.

Q2: I'm observing a change in the color of my solution. Does this indicate degradation?

A2: A visible color change in the solution is a strong indicator of chemical degradation. Quinoxaline derivatives can undergo photochemical reactions or pH-induced structural changes that result in colored byproducts.[8] It is crucial to investigate the cause immediately to ensure the integrity of your experiment.

Q3: What is the recommended general approach for storing solutions of this compound?

A3: For general short-term storage, it is advisable to prepare fresh solutions before use. If storage is necessary, solutions should be kept at low temperatures (2-8 °C), protected from light by using amber vials or wrapping the container in aluminum foil, and maintained at a slightly acidic to neutral pH. For long-term storage, flash-freezing aliquots in an appropriate solvent and storing them at -20 °C or -80 °C is recommended.

Q4: Are there any specific solvents that should be avoided?

A4: While comprehensive solvent stability data for this specific molecule is not widely published, highly reactive solvents or those that can promote photodegradation should be used with caution. For instance, chlorinated solvents under UV exposure can generate radical species. Protic solvents, depending on the pH, might participate in hydrolysis of certain derivatives, though the core quinoxalinone structure is generally stable.

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a structured approach to identifying and mitigating degradation of this compound in your experiments.

Issue 1: Rapid Loss of Compound Potency or Concentration

Symptoms:

  • Decreased analytical signal (e.g., HPLC peak area) over a short period.

  • Inconsistent results in biological assays.

  • Precipitation or formation of visible particulates in the solution.[9]

Potential Causes & Solutions:

  • Photodegradation: Quinoxaline and quinolinone derivatives are known to be susceptible to light-induced degradation.[5][6][7][10]

    • Troubleshooting Step: Conduct a simple experiment by preparing two identical solutions. Keep one exposed to ambient laboratory light and the other completely protected from light (e.g., wrapped in aluminum foil). Analyze both solutions after a set period. A significant difference in concentration points to photodegradation.

    • Solution: Always work with the compound in a dimly lit environment or use amber-colored labware. Protect solutions from light during storage and experimentation.

  • pH-Mediated Instability: The carboxylic acid and the quinoxalinone ring system can be sensitive to pH.[4][8][11]

    • Troubleshooting Step: Measure the pH of your solution. If you are using a buffer, ensure its buffering capacity is sufficient to maintain the desired pH.

    • Solution: Optimize the pH of your solution. Generally, a slightly acidic pH range (e.g., pH 4-6) is a good starting point for the stability of many heterocyclic carboxylic acids.[4][12] Avoid strongly acidic or alkaline conditions.

  • Solvent Incompatibility: The choice of solvent can influence the stability of the compound.

    • Troubleshooting Step: If possible, prepare solutions in a few different recommended solvents (e.g., DMSO, ethanol, acetonitrile) and monitor their stability over time under identical conditions.

    • Solution: Based on your stability study, select the solvent that provides the best stability for your experimental needs. For aqueous solutions, buffered systems are highly recommended over unbuffered water.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

  • New peaks appearing in HPLC, LC-MS, or GC-MS chromatograms that were not present in the initial analysis of the solid compound.

  • A corresponding decrease in the peak area of the parent compound.

Potential Causes & Solutions:

  • Oxidative Degradation: The quinoxalinone core can be susceptible to oxidation, especially in the presence of air and light.

    • Troubleshooting Step: Prepare a solution with a deoxygenated solvent (e.g., by sparging with nitrogen or argon) and compare its stability to a solution prepared with an untreated solvent.

    • Solution: If oxidation is suspected, consider adding antioxidants to your solution, provided they do not interfere with your downstream application. Work under an inert atmosphere for sensitive experiments.

  • Decarboxylation: Carboxylic acids, particularly heterocyclic ones, can undergo decarboxylation, especially when heated or exposed to certain catalysts.[13]

    • Troubleshooting Step: Analyze the mass of the new peak(s) by LC-MS. A mass difference of 44 Da (the mass of CO2) from the parent compound is a strong indication of decarboxylation.

    • Solution: Avoid excessive heating of the solution. If thermal stress is unavoidable, conduct it for the shortest possible duration. Ensure the pH is not in a range that promotes decarboxylation for this specific scaffold.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.

G start Degradation Suspected (e.g., color change, loss of potency) check_light Is the solution protected from light? start->check_light protect_light ACTION: Use amber vials or cover with foil. check_light->protect_light No check_ph What is the pH of the solution? check_light->check_ph Yes protect_light->check_ph adjust_ph ACTION: Buffer solution to slightly acidic pH (4-6). check_ph->adjust_ph Not Optimized check_temp What is the storage and experiment temperature? check_ph->check_temp Optimized adjust_ph->check_temp adjust_temp ACTION: Store at 2-8°C short-term, -20°C or -80°C long-term. Avoid excessive heat. check_temp->adjust_temp Not Optimized check_solvent What solvent is being used? check_temp->check_solvent Optimized adjust_temp->check_solvent test_solvents ACTION: Conduct stability study in alternative solvents (e.g., DMSO, EtOH). check_solvent->test_solvents Potential Issue reassess Re-evaluate Stability check_solvent->reassess Appropriate test_solvents->reassess

Caption: Troubleshooting workflow for compound degradation.

III. Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound

Objective: To determine the short-term stability of the compound under different common laboratory conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Ethanol (200 proof), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Amber and clear glass vials with screw caps

  • HPLC system with a suitable C18 column

  • Analytical balance, pH meter, vortex mixer, micropipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). This serves as the T=0 reference.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in the following solvents in both clear and amber vials:

      • DMSO

      • Ethanol

      • PBS, pH 7.4

      • Citrate buffer, pH 5.0

  • Incubation Conditions:

    • For each solvent and vial type, prepare two sets of samples.

    • Store one set at room temperature (approx. 25°C) exposed to ambient light.

    • Store the second set at 4°C in the dark.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each sample.

    • Analyze the concentration of the parent compound by HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition.

Data Summary Table: Recommended Storage Conditions
Solvent SystempHTemperatureLight ConditionRecommended Max. Storage
DMSON/A-20°C / -80°CDark (Amber Vial)Long-term (months)
EthanolN/A-20°CDark (Amber Vial)Intermediate-term (weeks)
Aqueous Buffer4.0 - 6.02-8°CDark (Amber Vial)Short-term (days)
Aqueous Buffer4.0 - 6.0-80°C (Flash-frozen)Dark (Amber Vial)Long-term (months)

IV. Mechanistic Insights into Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is key to preventing them.

Potential Degradation Pathways Diagram

G parent 7-Fluoro-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid decarboxylated Decarboxylated Product (-CO2) parent->decarboxylated Heat, pH photodimer Photodimerization or Reduction Products parent->photodimer Light (UV/Vis) ring_opened Hydrolytic Ring Opening (Extreme pH) parent->ring_opened Strong Acid/Base oxidized Oxidized Quinoxalinone parent->oxidized Air (O2), Light

Caption: Potential degradation pathways for the compound.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide can be promoted by heat and certain pH conditions. This results in a significant structural and functional change to the molecule.

  • Photochemical Reactions: Quinoxalinones can undergo various photochemical reactions upon exposure to light, including dimerization or reduction.[5] These reactions can lead to a rapid decrease in the concentration of the active compound.

  • Hydrolysis: Under harsh acidic or basic conditions, the amide bond within the quinoxalinone ring could potentially undergo hydrolysis, leading to ring opening and complete loss of the core structure.

  • Oxidation: The electron-rich aromatic system can be susceptible to oxidation, leading to the formation of various oxidized byproducts.

By carefully controlling the experimental conditions as outlined in this guide, researchers can significantly minimize the degradation of this compound, ensuring the accuracy and validity of their scientific findings.

V. References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). CORE. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. (n.d.). ChemRxiv. [Link]

  • Photochemical reactions of quinoxalin-2-ones and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). NIH. [Link]

  • Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. (n.d.). MDPI. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PMC. [Link]

  • Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. (2018). The University of the South Pacific. [Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022). PubMed. [Link]

  • The synthetic pathway for quinoxaline derivatives A1–A14, B1–B5, C1–C5, and D1–D3. (n.d.). ResearchGate. [Link]

  • Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[14]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. (2025). ResearchGate. [Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (n.d.). ACS Publications. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]

  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. (2023). Beilstein Journals. [Link]

  • Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. (n.d.). RSC Publishing. [Link]

  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (n.d.). ResearchGate. [Link]

  • Recent advances in the research of quinoxalinone derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (n.d.). MDPI. [Link]

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020). YouTube. [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (n.d.). PubMed. [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). [No valid source found].

Sources

how to confirm the regioselectivity of synthesis for quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QX-REGIO-001 Subject: Confirming Regioselectivity in Quinoxaline Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Quinoxaline Regio-Challenge

Welcome to the Quinoxaline Synthesis Support Hub. If you are accessing this guide, you are likely facing the "classic" quinoxaline problem: condensing an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound.

This reaction typically yields a mixture of two regioisomers (e.g., 6-substituted vs. 7-substituted). Distinguishing these isomers is not merely a purity issue; it is critical for Structure-Activity Relationship (SAR) data in drug development. This guide provides a self-validating workflow to confirm your structure, troubleshoot synthesis, and separate isomers.

Diagnostic Module: NMR Confirmation (The "Golden Key")

Standard 1D 1H NMR is often insufficient because the chemical shift differences between regioisomers are minimal. You must use 2D NMR techniques to map connectivity.

Protocol: The HMBC/NOESY Workflow

Objective: Unambiguously assign the position of the substituent (


) relative to the pyrazine ring nitrogens.
Step 1: 1H NMR (The Symmetry Check)
  • Action: Acquire a high-resolution spectrum (400 MHz+).

  • Observation: If you see a single set of sharp peaks, you likely have one isomer (or a rapid equilibrium). If peaks are doubled or have "shoulders," you have a mixture.

  • Tip: If peaks overlap, switch solvent from

    
     to 
    
    
    
    or Acetone-
    
    
    to induce shift dispersion.
Step 2: NOESY (Spatial Proximity)
  • Mechanism: Nuclear Overhauser Effect Spectroscopy detects protons close in space (< 5 Å).

  • Application: If your substituent (

    
    ) on the benzene ring is close to a specific proton on the pyrazine ring (H-2 or H-3), a NOE cross-peak will appear.
    
  • Limitation: If

    
     is far from the pyrazine ring, NOESY is silent.
    
Step 3: HMBC (The Definitive Proof)
  • Mechanism: Heteronuclear Multiple Bond Correlation detects correlations between protons and carbons separated by 2-3 bonds (

    
     and 
    
    
    
    ).
  • Logic: You must find the "bridgehead" carbons (C-4a and C-8a).

    • Identify the pyrazine ring proton (e.g., H-2).

    • Look for its correlation to a bridgehead carbon.

    • Check if that same bridgehead carbon correlates to the protons of your substituent (

      
      ).
      
    • If they share a correlation, you have mapped the connectivity.

Visualization: HMBC Logic Flow

The following diagram illustrates how to trace the connectivity to confirm Isomer A over Isomer B.

HMBC_Logic Start Start: Unknown Isomer Find_H2 1. Identify Pyrazine H-2 Start->Find_H2 Find_Bridge 2. Find Bridgehead C (C-4a) Find_H2->Find_Bridge HMBC (3-bond) Check_R 3. Check Substituent (R) Protons Find_Bridge->Check_R Correlation Do R-protons correlate to C-4a? Check_R->Correlation Result_A CONFIRMED: Isomer A (6-sub) Correlation->Result_A Yes Result_B CONFIRMED: Isomer B (7-sub) Correlation->Result_B No (Correlates to C-8a)

Caption: Logic flow for assigning quinoxaline regiochemistry using Long-Range Heteronuclear Correlation (HMBC).

Separation Module: Chromatography

If synthesis yields a mixture, you must separate them before biological testing. Quinoxaline isomers are notoriously difficult to separate on standard Silica gel due to similar polarity.

HPLC Method Development Table
ParameterRecommendationTechnical Rationale
Stationary Phase PFP (Pentafluorophenyl) PFP phases offer "shape selectivity" (steric recognition) often superior to C18 for positional isomers [1].
Alternative Phase Phenyl-Hexyl Pi-pi interactions with the quinoxaline core can differentiate electronic distributions between isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and protonates the basic nitrogens, improving peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile usually provides sharper peaks; Methanol can offer different selectivity if MeCN fails.
Gradient Shallow (e.g., 0.5% B/min)Isomers often elute close together; a steep gradient will merge them.

Troubleshooting Tip: If peaks are co-eluting on C18, do not just extend the gradient. Switch the chemistry to PFP or Phenyl immediately.

Synthesis Control Module: The Root Cause

Why did you get a mixture? The regioselectivity is governed by the nucleophilicity of the diamine versus the electrophilicity of the dicarbonyl .

The Mechanism of Failure
  • Electronic Bias: An electron-withdrawing group (EWG) on the diamine makes the para-amine less nucleophilic. The meta-amine attacks the most electrophilic carbonyl first.

  • Steric Hindrance: If the dicarbonyl has a bulky group (e.g., t-Butyl), the less hindered amine will attack the hindered carbonyl less frequently.

Workflow: Predicting the Major Isomer

Use this decision tree to predict your major product before running the reaction.

Synthesis_Control Start Reactants: Unsymm. Diamine + Unsymm. Dicarbonyl Step1 Analyze Diamine Substituent (R) Start->Step1 EWG R is Electron Withdrawing (e.g., -NO2, -CF3) Step1->EWG EDG R is Electron Donating (e.g., -OMe, -Me) Step1->EDG Mech_EWG Meta-NH2 is more nucleophilic. Attacks most (+) Carbonyl first. EWG->Mech_EWG Mech_EDG Para-NH2 is more nucleophilic. Attacks most (+) Carbonyl first. EDG->Mech_EDG Outcome Major Regioisomer Determined by Initial Attack Mech_EWG->Outcome Mech_EDG->Outcome

Caption: Prediction of major quinoxaline isomer based on electronic effects of the diamine substituent.

Frequently Asked Questions (FAQ)

Q: Can I use melting point to distinguish isomers? A: No. Without an authentic standard of the pure isomer, melting point is useless. Isomers often have melting points within 2-3°C of each other, or they form eutectic mixtures with sharp but incorrect melting points.

Q: My 1H NMR shows a 1:1 mixture. Is there a way to shift the ratio? A: Try changing the solvent or temperature of the reaction.

  • Solvent: Switching from protic (EtOH) to aprotic (DMF/Toluene) can sometimes alter the transition state energy, though electronic bias usually dominates.

  • Catalyst: Using mild Lewis acids (e.g., Iodine [2] or Ammonium Heptamolybdate [3]) improves yield but rarely reverses regioselectivity dictated by strong electronic effects.

Q: I cannot separate the isomers by column chromatography. What now? A: If silica fails:

  • Recrystallization: Try fractional recrystallization from Ethanol or Toluene. One isomer is often significantly less soluble.

  • Derivatization: If possible, reduce the quinoxaline to tetrahydroquinoxaline. The resulting conformational change often makes the isomers separable on silica, after which you can re-oxidize them.

References

  • Chromatography Online. (2021). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. Link

  • More, S. V., et al. (2005).[1] An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. PMC. Link

  • Hasaninejad, A., et al. (2009).[2] Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-Diamines with 1,2-Diketones using (NH4)6Mo7O24.4H2O. Journal of the Iranian Chemical Society.[2] Link

  • Jadeja, Y., et al. (2016).[3] Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry. Link

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enzymatic Assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inconsistent and unreliable results in their enzymatic assays. As a Senior Application Scientist, my goal is to provide not just a list of troubleshooting steps, but a deeper understanding of the underlying principles to empower you to develop robust and reproducible assays.

This guide is structured to provide a logical workflow for troubleshooting, starting with the most common and impactful factors. We will delve into the critical aspects of reagents, assay conditions, and experimental execution.

Troubleshooting Guide: A Systematic Approach

Inconsistent results in enzymatic assays can be frustrating and time-consuming. This section provides a systematic, question-and-answer-based approach to pinpointing and resolving the root cause of variability.

Section 1: Reagent-Related Issues

The quality, concentration, and handling of your reagents are paramount for a successful assay. Let's explore common pitfalls.

Q1: My enzyme activity is low or absent across all my samples. What should I investigate first?

This is a classic "no signal" or "weak signal" problem, often pointing to a fundamental issue with one of the core components of your assay. The primary suspect is often the enzyme itself.

  • Causality: Enzymes are sensitive biological molecules. Their activity can be compromised by improper storage, handling, or degradation.[1][2][3] Repeated freeze-thaw cycles are particularly detrimental as they can disrupt the enzyme's tertiary structure, leading to denaturation and loss of function.[1][4]

  • Troubleshooting Workflow:

    Start Low/No Enzyme Activity Check_Enzyme 1. Verify Enzyme Integrity Start->Check_Enzyme Check_Storage a. Confirm Proper Storage (-20°C or -80°C with glycerol?) Check_Enzyme->Check_Storage If storage is questionable Check_Thawing b. Review Thawing Procedure (On ice? Avoided multiple freeze-thaws?) Check_Enzyme->Check_Thawing If handling is suspect New_Aliquot c. Test a Fresh Aliquot Check_Enzyme->New_Aliquot If degradation is likely Check_Conc 2. Validate Enzyme Concentration New_Aliquot->Check_Conc If new aliquot fails Conc_Assay a. Perform Protein Concentration Assay (e.g., Bradford, BCA) Check_Conc->Conc_Assay Activity_Assay b. Run a Positive Control with Known Active Enzyme Check_Conc->Activity_Assay Check_Substrate 3. Examine Substrate Activity_Assay->Check_Substrate If positive control works Substrate_Prep a. Confirm Correct Preparation & Concentration Check_Substrate->Substrate_Prep Substrate_Deg b. Check for Substrate Degradation Check_Substrate->Substrate_Deg Check_Cofactors 4. Verify Cofactors/Coenzymes Substrate_Deg->Check_Cofactors If substrate is fine Cofactor_Presence a. Are all necessary cofactors present? Check_Cofactors->Cofactor_Presence Cofactor_Conc b. Is their concentration optimal? Check_Cofactors->Cofactor_Conc Solution Problem Identified & Resolved Cofactor_Conc->Solution Upon successful validation

    Caption: Troubleshooting workflow for low or no enzyme activity.

  • Self-Validating Protocol: Validating a New Enzyme Aliquot

    • Prepare a fresh dilution series of your new enzyme aliquot in the recommended assay buffer.

    • Use a known, saturating concentration of your substrate. This eliminates substrate limitation as a variable.

    • Include a positive control: an enzyme sample known to be active.

    • Include a negative control: a reaction mix without the enzyme to establish the baseline.[5]

    • Run the assay under optimal conditions (pH, temperature).

    • Analyze the results: A dose-dependent increase in activity with the new aliquot confirms its viability.

Q2: I'm observing high background signal in my no-enzyme control wells. What are the likely causes?

High background can mask your true signal and reduce the dynamic range of your assay. It often stems from non-enzymatic degradation of the substrate or contamination.

  • Causality: Some substrates are inherently unstable and can break down spontaneously under certain assay conditions (e.g., pH, temperature), generating a signal that mimics enzymatic activity.[3] Alternatively, contamination of reagents with other enzymes or interfering substances can lead to a false-positive signal.[1]

  • Troubleshooting Steps:

    • Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme for the duration of the assay. A significant increase in signal indicates substrate instability.[4]

    • Buffer Component Analysis: Evaluate each component of your assay buffer for potential interference. Some buffer components can interact with the detection reagents.[6][7]

    • Reagent Contamination: Test each reagent individually for contaminating activities. This can be done by systematically omitting one component at a time from the reaction mixture (in the absence of your target enzyme).

    • Inadequate Washing (for plate-based assays): In formats like ELISA, insufficient washing can leave behind unbound detection reagents, leading to high background.[8][9]

  • Data Presentation: Identifying the Source of High Background

Condition Observed Signal Likely Cause
Substrate + Buffer (No Enzyme)High and increasing over timeSubstrate instability
Buffer Components + Detection ReagentHigh signalBuffer interference
All reagents except one (e.g., no cofactor)High signalContamination in one of the present reagents
Section 2: Assay Condition-Related Issues

Enzymes are highly sensitive to their environment. Deviations from optimal conditions can drastically affect their activity and lead to inconsistent results.

Q3: My results are not reproducible from day to day. What environmental factors should I scrutinize?

Poor reproducibility is often a sign of subtle, uncontrolled variations in your assay conditions.

  • Causality: Enzyme activity is highly dependent on pH and temperature.[10][11] Even small fluctuations in these parameters can lead to significant changes in reaction rates. The ionic strength of the buffer can also influence enzyme structure and activity.[12]

  • Troubleshooting Workflow:

    Start Poor Day-to-Day Reproducibility Check_pH 1. Verify Buffer pH Start->Check_pH Calibrate_pH a. Calibrate pH meter daily with fresh standards. Check_pH->Calibrate_pH Check_Buffer_Prep b. Review buffer preparation protocol. Check_pH->Check_Buffer_Prep Check_Temp 2. Monitor Temperature Check_Buffer_Prep->Check_Temp Equilibrate_Reagents a. Ensure all reagents are equilibrated to the assay temperature. Check_Temp->Equilibrate_Reagents Incubator_Check b. Verify incubator/water bath temperature uniformity. Check_Temp->Incubator_Check Check_Incubation 3. Standardize Incubation Times Incubator_Check->Check_Incubation Use_Timer a. Use a precise timer for all incubation steps. Check_Incubation->Use_Timer Automate_Steps b. Consider automating liquid handling for consistent timing. Check_Incubation->Automate_Steps Check_Reagent_Prep 4. Consistent Reagent Preparation Automate_Steps->Check_Reagent_Prep Fresh_Dilutions a. Prepare fresh dilutions of enzyme and substrate daily. Check_Reagent_Prep->Fresh_Dilutions Master_Mix b. Use a master mix to minimize pipetting variability. Check_Reagent_Prep->Master_Mix Solution Improved Reproducibility Master_Mix->Solution

    Caption: Systematic check for sources of poor reproducibility.

  • Self-Validating Protocol: Optimizing Assay pH

    • Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9).[2]

    • Keep all other parameters constant: enzyme concentration, substrate concentration, and temperature.

    • Measure the initial reaction rate at each pH value.

    • Plot the enzyme activity versus pH to determine the optimal pH at which the enzyme exhibits maximum activity.

Q4: The reaction rate is not linear over time. What could be the reason?

A non-linear reaction rate can complicate data analysis and indicates that the assay is not operating under initial velocity conditions.

  • Causality: Several factors can lead to a decrease in the reaction rate over time:

    • Substrate Depletion: As the reaction progresses, the substrate concentration decreases, leading to a slower reaction rate. It is recommended to consume no more than 10-15% of the substrate during the assay.[13]

    • Product Inhibition: The product of the reaction may bind to the enzyme and inhibit its activity.[4]

    • Enzyme Instability: The enzyme may lose activity over the course of the assay due to instability under the assay conditions.[4]

    • Substrate Inhibition: In some cases, high concentrations of the substrate can actually inhibit enzyme activity.[14]

  • Troubleshooting Steps:

    • Enzyme Titration: Perform the assay with varying concentrations of the enzyme. A lower enzyme concentration will result in a slower, more linear initial rate.

    • Substrate Concentration Optimization: If substrate depletion is suspected, decrease the reaction time or use a lower enzyme concentration. To check for substrate inhibition, perform the assay with a range of substrate concentrations, including those much higher than the expected Km.

    • Time Course Experiment: Measure product formation at multiple time points to identify the linear range of the reaction.

Frequently Asked Questions (FAQs)

Q: Why is my standard curve not linear?

A: A non-linear standard curve can be caused by several factors:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistencies in the standard concentrations.[15]

  • Improperly Thawed Reagents: Ensure all components of the standard are completely thawed and mixed before use.[15]

  • Incorrect Dilutions: Double-check your calculations for the serial dilutions of the standard.[15]

  • Reaching Saturation: The detector may be saturated at higher concentrations of your standard. Try extending the range of your standard curve to lower concentrations.

Q: How can I minimize pipetting errors?

A: To improve accuracy and precision:

  • Use Calibrated Pipettes: Regularly calibrate your pipettes.

  • Prepare a Master Mix: For multiple reactions, preparing a master mix of common reagents reduces the number of pipetting steps and ensures consistency.[15][16]

  • Reverse Pipetting: For viscous solutions, reverse pipetting can improve accuracy.

  • Automated Liquid Handling: For high-throughput assays, automated systems can significantly reduce variability.[3]

Q: What is the importance of including controls in my assay?

A: Controls are essential for validating your assay results:

  • Positive Control: A sample known to contain an active enzyme. This confirms that the assay is working correctly.[5]

  • Negative Control (No Enzyme): A reaction mixture without the enzyme. This establishes the baseline and helps identify high background issues.[5]

  • No Substrate Control: This helps to identify any signal that is not dependent on the substrate.

Q: Should I use a continuous or a discontinuous (stop-time) assay?

A: The choice depends on your specific needs:

  • Continuous Assays: These assays measure the reaction rate in real-time. They are generally more convenient and provide more data points.

  • Discontinuous Assays: In these assays, the reaction is stopped at a specific time point, and the amount of product formed is measured. This method can be useful when the product or substrate is not easily monitored in real-time.[5]

References

  • Assay Troubleshooting | MB - About. (n.d.).
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?
  • Bitesize Bio. (2025, May 14). Troubleshooting a Faulty ELISA.
  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips.
  • PMC. (2023, May 24). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions.
  • Boster Bio. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enzyme Activity.
  • Biocompare. (2022, October 18). Immunoassay Troubleshooting.
  • PubMed. (n.d.). Variability in Human in Vitro Enzyme Kinetics.
  • Thermo Fisher Scientific - JP. (n.d.). IHC Troubleshooting Guide.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?
  • ResearchGate. (n.d.). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • YouTube. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Sigma-Aldrich. (n.d.). Enzyme Activity Assays.
  • PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • PubMed. (n.d.). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases.
  • University of Southern Maine. (2006, July 14). Enzyme Kinetics: Answers to Problems.
  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
  • Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?
  • The Journal of Physical Chemistry B - ACS Publications. (2022, August 31). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis.
  • ResearchGate. (2022, February 17). (PDF) Variation in Laboratory Reports: Causes other than Laboratory Error.
  • PMC - NIH. (n.d.). The nature of experimental error in enzyme kinetic measurments.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Biology LibreTexts. (2022, May 27). 5.4: Enzyme Kinetics.
  • ResearchGate. (n.d.). The effect of buffer pH on enzyme activity.
  • MDPI. (n.d.). Variation Among Grain Elevator Testing Sites and Analytical Cross-Reactivity of Commercial Immunoassay Kits for Deoxynivalenol Detection in Maize.
  • Biology LibreTexts. (2025, April 19). 10: Enzymes and pH Buffer.
  • YouTube. (2021, August 26). Lab: Enzyme Inhibition & Substrate Concentration on Enzyme Reaction Rates.
  • ResearchGate. (2025, August 8). (PDF) Accurate enzyme activity measurements: Two decades of development in the commutability of enzyme quality control materials.
  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content.

Sources

Validation & Comparative

validation of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid as a selective inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid as a Selective AMPA Receptor Antagonist

Introduction: The Quest for Selective Glutamatergic Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a cornerstone of fast excitatory synaptic transmission in the central nervous system, presents a high-value target for therapeutic intervention in a host of neurological disorders, including epilepsy, excitotoxicity-mediated neurodegeneration, and neuropathic pain. The development of selective antagonists for this receptor is a critical endeavor in modern pharmacology. This guide focuses on the validation of a novel quinoxaline derivative, this compound (hereafter referred to as FQCA), as a putative selective AMPA receptor antagonist.

Quinoxaline derivatives have historically formed a foundational chemical scaffold for competitive AMPA receptor antagonists. This guide provides a comprehensive framework for the systematic evaluation of FQCA, comparing its performance against established benchmarks: the classic competitive antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and the clinically approved non-competitive antagonist Perampanel . Through a series of structured in vitro and cellular assays, we will delineate the experimental pathway to characterize FQCA's binding affinity, functional potency, and receptor subtype selectivity.

Comparative Analysis of AMPA Receptor Antagonists

A robust validation requires a direct comparison to existing, well-characterized inhibitors. We have selected two comparators to represent different mechanisms of action:

  • CNQX: A first-generation competitive antagonist that directly competes with glutamate for binding at the ligand-binding domain. It is a widely used research tool but suffers from poor water solubility and limited selectivity over kainate receptors.

  • Perampanel (Fycompa®): A non-competitive antagonist that acts at an allosteric site on the AMPA receptor. It is an approved anti-epileptic drug, showcasing the therapeutic potential of this class of inhibitors.

The following table summarizes the hypothetical, yet plausible, performance characteristics of FQCA against these standards, which our validation workflow aims to confirm.

ParameterFQCA (Hypothetical Data)CNQX (Reference Data)Perampanel (Reference Data)
Binding Affinity (Ki) at AMPA Receptor 15 nM25 nM50 nM
Functional Antagonism (IC50) in vitro 45 nM80 nM120 nM
Selectivity (Ki Ratio)
Kainate Receptor / AMPA Receptor>200-fold~10-fold>100-fold
NMDA Receptor / AMPA Receptor>500-fold>100-fold>500-fold
Mechanism of Action CompetitiveCompetitiveNon-competitive

Experimental Validation Workflow

The validation of FQCA as a selective inhibitor follows a multi-stage process, beginning with target binding and progressing to functional cellular assays and selectivity profiling. This systematic approach ensures a comprehensive characterization of the compound's pharmacological profile.

Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay In Vitro Electrophysiology (Determine IC50 & MoA) Binding_Assay->Functional_Assay Confirm Functional Activity Selectivity_Panel Counter-Screening (vs. Kainate & NMDA Receptors) Functional_Assay->Selectivity_Panel Assess Specificity Conclusion Conclusion Selectivity_Panel->Conclusion Validate as Selective AMPA-R Antagonist

Caption: A streamlined workflow for the validation of FQCA, moving from initial target binding to functional characterization and selectivity assessment.

Detailed Experimental Protocols

Radioligand Binding Assay for AMPA Receptor Affinity (Ki)

This assay quantifies the affinity of FQCA for the AMPA receptor by measuring its ability to displace a known high-affinity radioligand.

Principle: The experiment measures the competition between the unlabeled test compound (FQCA) and a radiolabeled ligand (e.g., [³H]AMPA) for binding to the receptor in a preparation of synaptic membranes. The concentration of FQCA that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to isolate the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a 96-well plate, combine the synaptic membrane preparation, the radioligand ([³H]AMPA at a concentration near its Kd), and varying concentrations of FQCA (from 1 pM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 2 hours to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the FQCA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology for Functional Antagonism (IC50)

This assay assesses the functional effect of FQCA on AMPA receptor activity using primary neuronal cultures or HEK293 cells expressing recombinant AMPA receptors.

Principle: Whole-cell patch-clamp electrophysiology is used to measure the ion current flowing through AMPA receptors in response to the agonist, glutamate. The ability of FQCA to reduce this current is quantified to determine its functional potency (IC50) and mechanism of action.

Step-by-Step Protocol:

  • Cell Preparation: Culture primary hippocampal neurons or HEK293 cells expressing the desired AMPA receptor subunits (e.g., GluA1/GluA2).

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell's membrane potential at -60 mV.

  • Agonist Application: Apply a short pulse of glutamate (1 mM) to elicit an inward current mediated by AMPA receptors.

  • Antagonist Application: Pre-incubate the cell with varying concentrations of FQCA for 2-5 minutes, and then co-apply glutamate with FQCA.

  • Data Acquisition: Record the peak amplitude of the glutamate-evoked current in the absence and presence of different concentrations of FQCA.

  • Data Analysis: Normalize the current amplitude in the presence of FQCA to the control current. Plot the normalized response against the logarithm of the FQCA concentration and fit the data to determine the IC50.

  • Mechanism of Action: To distinguish between competitive and non-competitive antagonism, perform a Schild analysis. This involves generating full glutamate dose-response curves in the presence of fixed concentrations of FQCA. A parallel rightward shift in the glutamate dose-response curve with no change in the maximum response is indicative of competitive antagonism.

Selectivity Profiling against Kainate and NMDA Receptors

To validate FQCA as a selective inhibitor, its activity must be tested against other ionotropic glutamate receptor subtypes.

Principle: The radioligand binding and electrophysiology protocols described above are adapted for kainate and NMDA receptors using receptor-specific ligands and agonists.

Protocol:

  • Kainate Receptor Binding: Perform a competitive binding assay using synaptic membranes and the radioligand [³H]kainate.

  • NMDA Receptor Binding: Perform a competitive binding assay using the radioligand [³H]CGP-39653, which binds to the glutamate site of the NMDA receptor.

  • Functional Selectivity: Use patch-clamp electrophysiology to measure the effect of FQCA on currents evoked by specific agonists for kainate receptors (e.g., kainate) and NMDA receptors (e.g., NMDA in the presence of glycine).

  • Analysis: Calculate the Ki and IC50 values for each receptor subtype. The selectivity ratio is determined by dividing the Ki or IC50 for the off-target receptor by the Ki or IC50 for the AMPA receptor. A high ratio indicates high selectivity.

Signaling Pathway Context: The Role of AMPA Receptors in Synaptic Transmission

Understanding the biological context of the AMPA receptor is crucial for appreciating the impact of a selective antagonist like FQCA. AMPA receptors mediate the majority of fast excitatory neurotransmission at the postsynaptic membrane.

AMPA_Signaling cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Density AP Action Potential VGCC Voltage-Gated Ca2+ Channels AP->VGCC Depolarizes Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca2+ influx triggers vesicle fusion Glutamate Glutamate Vesicle->Glutamate Releases AMPA_R AMPA Receptor EPSP Excitatory Postsynaptic Potential (EPSP) AMPA_R->EPSP Na+ influx NMDA_R NMDA Receptor CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx Glutamate->AMPA_R Activates Glutamate->NMDA_R Binds FQCA FQCA (Antagonist) FQCA->AMPA_R Blocks

Caption: FQCA acts by blocking glutamate from binding to the AMPA receptor, thereby preventing sodium influx and subsequent neuronal depolarization.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the validation of this compound (FQCA) as a selective AMPA receptor antagonist. By employing a combination of radioligand binding assays, patch-clamp electrophysiology, and comprehensive counter-screening against related glutamate receptor subtypes, researchers can definitively characterize the compound's affinity, potency, and selectivity. The direct comparison with established antagonists like CNQX and Perampanel provides essential context for evaluating the potential advantages of FQCA, such as improved selectivity or a more favorable pharmacokinetic profile. This structured validation pathway is fundamental to establishing the pharmacological identity of a novel compound and is the first critical step in its journey toward becoming a valuable research tool or a potential therapeutic agent.

References

  • Honoré, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701–703. [Link]

  • Ben-Ari, Y., & Cossart, R. (2000). Kainate, a double agent that generates seizures: two decades of progress. Trends in neurosciences, 23(11), 580–587. [Link]

  • Hanada, T., Hashizume, Y., & Tokuhara, N. (2011). Perampanel: a novel, orally active, noncompetitive AMPA receptor antagonist for the treatment of refractory partial-onset seizures. Epilepsia, 52(7), 1331–1340. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth technical comparison and experimental framework for the cross-reactivity profiling of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, a member of the quinoxaline derivative class of compounds. While specific data for this exact molecule is not extensively published, by examining its structural analogues, we can infer its likely pharmacological profile and design a robust strategy for its characterization.

Quinoxaline derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2][3] A key area of investigation for this structural class has been their interaction with excitatory amino acid (EAA) receptors, particularly as antagonists of AMPA and kainate receptors, and in some cases, the glycine site of the NMDA receptor.[4][5][6] Therefore, a thorough cross-reactivity assessment of this compound should focus on its activity at these primary targets and a broad range of potential off-target interactions.

Inferred Primary Target Profile and Comparison with Alternatives

Based on the pharmacology of structurally related quinoxalinediones, this compound is hypothesized to be an antagonist of ionotropic glutamate receptors. The key to its therapeutic potential lies in its selectivity for specific receptor subtypes.

Table 1: Comparative Profile of Ionotropic Glutamate Receptor Antagonists

Compound ClassPrimary Target(s)Known Cross-Reactivity/Off-TargetsTherapeutic ImplicationsKey Considerations
Quinoxalinediones (e.g., DNQX) AMPA/Kainate ReceptorsCan exhibit affinity for the NMDA receptor glycine site.[4]Neuroprotection, anticonvulsant.Lack of subtype selectivity can limit therapeutic window.
Pyrrolylquinoxaline-2,3-diones (e.g., LU97175) Kainate Receptors (preferentially GluK3)High selectivity over AMPA and other kainate subtypes.[5]Epilepsy, neurodegenerative disorders.[7]Subunit-selective antagonists are valuable research tools.[8]
Competitive NMDA Receptor Antagonists NMDA Receptor (glutamate site)Can have psychotomimetic side effects.[9][10]Stroke, neurodegenerative diseases.Poor blood-brain barrier penetration can be a challenge.[9]
Uncompetitive NMDA Receptor Antagonists (e.g., Memantine) NMDA Receptor (channel pore)Preferentially blocks excessive receptor activity.[11]Alzheimer's disease.[12]Well-tolerated with a favorable side-effect profile.[11]
This compound Hypothesized: AMPA/Kainate ReceptorsTo be determined through profiling.Potential for neuroprotection, anticonvulsant activity.Selectivity profile will dictate therapeutic potential.

The critical first step in characterizing our lead compound is to determine its affinity and functional activity at the primary EAA receptor subtypes. This will establish its on-target profile and provide a basis for comparison with existing antagonists.

Strategic Framework for Cross-Reactivity Profiling

A comprehensive cross-reactivity profile is essential to de-risk a compound and identify any potential liabilities early in the drug discovery process.[13][14][15][16] The following experimental workflow provides a systematic approach to achieving this.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Secondary Target Validation A Radioligand Binding Assays (AMPA, Kainate, NMDA subtypes) B Functional Assays (e.g., Electrophysiology, Calcium Flux) A->B Confirm functional antagonism C Safety Pharmacology Panel (e.g., Eurofins SafetyScreen™, WuXi Mini Safety Panel) B->C Proceed if on-target activity confirmed D Kinase Panel Screening E Dose-Response Functional Assays for identified off-targets D->E Investigate significant hits F Cell-Based Phenotypic Assays E->F Assess cellular consequence

Caption: A three-phase experimental workflow for comprehensive cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are foundational for generating the data required for a robust cross-reactivity assessment.

Protocol 1: In-Vitro Radioligand Binding Assays for Ionotropic Glutamate Receptors

This protocol outlines a competitive binding assay to determine the affinity of the test compound for AMPA, kainate, and NMDA receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for various ionotropic glutamate receptor subtypes.

Methodology:

  • Receptor Preparation: Utilize commercially available cell membranes or tissue homogenates expressing the specific receptor subtype of interest (e.g., recombinant human GluA2 for AMPA, GluK1 for kainate, or native rat cortical membranes for a mixed population).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Select a suitable radiolabeled ligand for each receptor subtype (e.g., [³H]AMPA, [³H]kainic acid, [³H]CGP 39653 for the NMDA glycine site). The concentration of the radioligand should be at or below its Kd for the receptor.[17]

  • Competition Assay:

    • In a 96-well plate, combine the receptor preparation, radioligand, and varying concentrations of the test compound (this compound) or a known reference antagonist.

    • For non-specific binding determination, include wells with a high concentration of a non-radiolabeled, potent ligand for the target receptor.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[18] The filter will trap the receptor-bound radioligand.

  • Detection: After washing the filters to remove unbound radioligand, measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Broad Panel In-Vitro Safety Pharmacology Profiling

This protocol describes the use of a commercial service for broad off-target screening.

Objective: To identify potential off-target interactions of this compound across a wide range of clinically relevant targets.

Methodology:

  • Compound Submission: Prepare and submit the test compound to a contract research organization (CRO) offering in-vitro safety pharmacology panels (e.g., Eurofins Discovery, WuXi AppTec, Reaction Biology).[13][14][15][16]

  • Panel Selection: Choose a standard safety panel, such as the Eurofins SafetyScreen44™ or the WuXi Mini Safety 44 Panel, which includes a diverse set of targets associated with adverse drug reactions.[13][14] These panels typically cover:

    • G-protein coupled receptors (GPCRs)

    • Ion channels

    • Kinases

    • Transporters

    • Enzymes

  • Assay Performance: The CRO will perform binding or functional assays for each target in the panel at a single high concentration of the test compound (e.g., 10 µM).

  • Data Reporting: The CRO will provide a report detailing the percent inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation.

  • Follow-up: For any significant hits identified in the primary screen, it is crucial to perform follow-up dose-response assays to confirm the activity and determine the potency (IC₅₀ or EC₅₀).

Protocol 3: In-Vitro Kinase Panel Screening

Given that kinases are a common source of off-target effects, a dedicated kinase screen is recommended.

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Assay Format: Utilize a reputable in-vitro kinase assay platform. These are often based on measuring the consumption of ATP or the generation of ADP, the phosphorylated substrate.[19]

  • Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome.

  • Assay Procedure:

    • The test compound is incubated with the kinase, a suitable substrate, and ATP.

    • The reaction is allowed to proceed for a defined period.

    • The amount of kinase activity is quantified.

  • Data Analysis: The percent inhibition of each kinase by the test compound is calculated relative to a vehicle control.

  • Hit Validation: As with safety pharmacology profiling, any significant hits should be followed up with dose-response studies to determine the IC₅₀.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis and decision-making.

Table 2: Example Data Summary for Cross-Reactivity Profile

Target ClassTargetAssay TypeResult (% Inhibition @ 10 µM or Ki/IC₅₀)
Primary Targets AMPA (GluA2)BindingKi = 0.5 µM
Kainate (GluK1)BindingKi = 2.1 µM
NMDA (Glycine site)BindingKi > 50 µM
Safety Panel Hits 5-HT₂ₐ ReceptorBinding65%
hERG ChannelFunctional20%
Kinase Panel Hits SRCEnzymatic72%
LCKEnzymatic58%

This structured presentation of data allows for a rapid assessment of the compound's selectivity profile. In this hypothetical example, the compound shows good selectivity for AMPA/kainate receptors over the NMDA glycine site. However, the hits on the 5-HT₂ₐ receptor and SRC kinase would warrant further investigation through dose-response functional assays to understand the clinical relevance of these off-target activities.

By following this comprehensive profiling strategy, researchers can build a robust understanding of the pharmacological profile of this compound, enabling informed decisions in the progression of this compound towards a potential therapeutic candidate.

References

  • Hassan, S. Y., Khattab, S. N., Bekhit, A. A., & Amer, A. (2006). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1753–1756. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Probe Development and High Throughput Screening. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved February 7, 2026, from [Link]

  • Götz, T., Löffler, M., & Stahl, M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • Salussolia, C. L., Corrales, A., & El-Husseini, A. (2021). Allosteric competition and inhibition in AMPA receptors. bioRxiv. [Link]

  • Hays, S. J., Bigge, C. F., Drummond, J. T., Johnson, G., Johnson, S. J., Miller, W. H., ... & Woodward, R. M. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 38(8), 1434–1444. [Link]

  • Peric, M., & Zivkovic, I. (2020). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 25(21), 5123. [Link]

  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx, 1(1), 101–110. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4949. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved February 7, 2026, from [Link]

  • Al-Shorbagy, M. Y., & El-Sayed, M. A. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • DigitalCommons@TMC. (n.d.). Allosteric Competition and Inhibition in AMPA Receptors. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[20]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). In vitro NLK Kinase Assay. Journal of Visualized Experiments. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 157-166. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 7, 2026, from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved February 7, 2026, from [Link]

  • Peric, M., & Zivkovic, I. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(16), 8968. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved February 7, 2026, from [Link]

  • Chen, L., Dürr, K. L., & Gouaux, E. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. eLife, 3, e03723. [Link]

  • Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved February 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 7, 2026, from [Link]

  • Götz, T., Löffler, M., & Stahl, M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved February 7, 2026, from [Link]

  • Kumar, R., & Singh, P. (2021). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Synthesis, 18(5), 454-477. [Link]

  • National Center for Biotechnology Information. (2013). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British Journal of Pharmacology, 168(5), 1161–1174. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved February 7, 2026, from [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved February 7, 2026, from [Link]

  • Frontiers. (2019). The Impact and Mechanism of a Novel Allosteric AMPA Receptor Modulator LCX001 on Protection Against Respiratory Depression in Rodents. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved February 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved February 7, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • Frontiers. (n.d.). Structure and gating of kainate receptors. Retrieved February 7, 2026, from [Link]

  • WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. Retrieved February 7, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Montero, V., & Siri, O. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Patsnap Synapse. (2024). What are Kainate receptor antagonists and how do they work?. [Link]

  • National Center for Biotechnology Information. (2021). Allosteric Competition and Inhibition in AMPA Receptors. eLife, 10, e70240. [Link]

  • Peric, M., & Zivkovic, I. (2020). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 25(21), 5123. [Link]

  • Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., Pagella, P. G., Savino, A., & Tabarrini, O. (1995). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][20][21]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 38(6), 973–982. [Link]

Sources

comparing the neuroprotective effects of different quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of quinoxaline derivatives, moving beyond basic descriptions to analyze their distinct neuroprotective mechanisms, structure-activity relationships (SAR), and experimental utility.[1]

Executive Summary: The Quinoxaline Scaffold

The quinoxaline ring (1,4-diazanaphthalene) is a "privileged scaffold" in neuropharmacology.[2] While historically known for AMPA/Kainate receptor antagonism (preventing excitotoxicity), recent medicinal chemistry has evolved this structure into multi-target ligands capable of inhibiting Acetylcholinesterase (AChE) and scavenging Reactive Oxygen Species (ROS).[2]

This guide compares three distinct classes of derivatives:

  • Classic Excitotoxicity Blockers: NBQX and CNQX.[2]

  • Dopaminergic Rescuers: MPAQ (Parkinson’s specific).[2]

  • Dual-Binding AChE Inhibitors: Lawsone-Quinoxaline Hybrids (Alzheimer’s specific).[2]

Mechanistic Landscape & Comparative Analysis[2]

Class 1: The "Classic" AMPA/Kainate Antagonists

These derivatives function by competitively binding to the glutamate recognition site on ionotropic glutamate receptors, preventing calcium influx and subsequent apoptotic cascades.[2]

FeatureNBQX CNQX Scientific Verdict
IUPAC Name 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline6-cyano-7-nitroquinoxaline-2,3-dione
Primary Target AMPA Receptors (High Selectivity)AMPA / Kainate / NMDA Glycine SiteNBQX is superior for AMPA isolation.
Selectivity >30-fold selectivity for AMPA over Kainate. No NMDA glycine affinity at <10µM.[2][3]Non-selective. Blocks AMPA, Kainate, and the NMDA glycine site.[2][4]CNQX complicates data due to NMDA cross-talk.
Solubility Moderate (Disodium salt improves this).[2][5]Low (Hydrophobic).[2]NBQX is easier to handle in aqueous buffers.[2]
In Vivo Utility High. Neuroprotective in MCAO (stroke) and spinal cord injury models.[2]Low. Poor blood-brain barrier (BBB) penetration and rapid clearance.[2]NBQX is the gold standard for in vivo ischemia.[2]
Class 2: Novel Multi-Target Derivatives

Modern drug development focuses on "One Molecule, Multiple Targets" to address complex pathologies like Alzheimer's (AD) and Parkinson's (PD).[2]

A. MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) [6]
  • Target: Dopaminergic neurons in the Substantia Nigra.[2]

  • Mechanism: Unlike NBQX, MPAQ does not primarily block glutamate.[2] Instead, it acts as a bio-permeant antioxidant , preventing iron-mediated oxidative stress and rescuing neurons deprived of GDNF (Glial Cell Line-Derived Neurotrophic Factor).

  • Key Data: In midbrain cultures, MPAQ provided significant protection against spontaneous dopaminergic cell death, whereas classic antioxidants (e.g., Trolox) required much higher concentrations.[2]

B. Compound 6d (Lawsone-Quinoxaline Hybrid) [2]
  • Target: Acetylcholinesterase (AChE) - Dual Binding.[2]

  • Mechanism:

    • CAS Binding: The Lawsone moiety binds the Catalytic Anionic Site.[2]

    • PAS Binding: The Quinoxaline ring binds the Peripheral Anionic Site (PAS).[2]

    • Significance: Binding the PAS is critical because AChE-PAS accelerates Beta-amyloid (Aβ) aggregation.[2] Blocking this site offers disease-modifying potential beyond simple symptom relief.[2]

  • Potency:

    
     (Human AChE).[2] This is comparable to Donepezil (
    
    
    
    ) and superior to Tacrine (
    
    
    ).[2]

Visualizing the Mechanism of Action

The following diagram illustrates how these derivatives intervene at different stages of neurodegeneration.

NeuroprotectionPathways Glutamate Excess Glutamate Release AMPA_R AMPA/Kainate Receptor Activation Glutamate->AMPA_R Ca_Influx Ca2+ Influx (Excitotoxicity) AMPA_R->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys OxStress Oxidative Stress (ROS / Iron) OxStress->Mito_Dys NeuronalDeath Neuronal Death Mito_Dys->NeuronalDeath AChE AChE Enzyme (CAS & PAS Sites) Amyloid Beta-Amyloid Aggregation AChE->Amyloid Promotes Aggregation Amyloid->NeuronalDeath NBQX NBQX (Competitive Antagonist) NBQX->AMPA_R BLOCKS MPAQ MPAQ (Antioxidant/GDNF Rescue) MPAQ->OxStress SCAVENGES Comp6d Compound 6d (Dual AChE Inhibitor) Comp6d->AChE INHIBITS (Dual Site)

Figure 1: Mechanistic intervention points.[2][7] NBQX blocks excitotoxicity upstream, MPAQ mitigates oxidative stress, and Compound 6d targets the AChE-Amyloid axis.

Experimental Protocols for Validation

To objectively compare these derivatives in your own lab, use the following validated protocols.

Protocol A: Ellman’s Assay for Dual-Site AChE Inhibition

Used to validate novel derivatives like Compound 6d.

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).[2]

    • Reagent: DTNB (Ellman’s reagent, 0.3 mM).[2]

    • Enzyme: Human recombinant AChE (0.02 U/mL).[2]

  • Workflow:

    • Incubate Enzyme + Quinoxaline Derivative (0.1 nM – 100 µM) for 20 mins at 25°C.

    • Add ATChI and DTNB.[2]

    • Measure absorbance at 412 nm continuously for 5 minutes.

  • Kinetic Analysis (Lineweaver-Burk):

    • Plot

      
       vs 
      
      
      
      .[2]
    • Interpretation:

      • Competitive Inhibition (CAS only): Lines intersect at Y-axis.[2]

      • Mixed Inhibition (Dual CAS/PAS): Lines intersect in the second quadrant (Left of Y-axis).[2] Compound 6d shows this pattern.

Protocol B: Whole-Cell Patch Clamp (Excitotoxicity)

Used to validate AMPA antagonism of NBQX/CNQX.

  • Setup:

    • Cells: Hippocampal slices or HEK293 cells expressing GluA1-4.[2]

    • Intracellular Solution: CsF-based (to block K+ channels).[2]

  • Application:

    • Apply Agonist: Kainate (50 µM) or AMPA (10 µM) + Cyclothiazide (to prevent desensitization).[2]

    • Record baseline current.[2]

    • Co-apply Quinoxaline Derivative.[2][8]

  • Data Validation:

    • NBQX should block AMPA currents with an

      
      .[2]
      
    • CNQX will block currents but may alter NMDA currents if Glycine is low.[2]

Summary of Key Derivatives

DerivativeClassBest Use CaseKey AdvantageKey Limitation
NBQX AntagonistIschemia / Stroke ModelsHigh AMPA selectivity; Water soluble (salt form).Rapid renal excretion (short half-life in vivo).[2]
CNQX AntagonistIn Vitro Slice RecordingCheap; Broad spectrum.[2]Blocks NMDA glycine site; Poor solubility.[2]
MPAQ AntioxidantParkinson's ResearchBBB permeable; Rescues GDNF-dependent neurons.[2][6]Specific to dopaminergic pathways; Synthesis complexity.[2]
Compound 6d InhibitorAlzheimer's Drug DiscoveryDual-site inhibition (Potent: 22 nM); Non-toxic to SH-SY5Y.Novel compound; not yet commercially widely available.[2]
QX-4 Multi-targetAnti-inflammatoryDownregulates cytokines & ROS.[2][9]Early-stage research; pharmacokinetics less defined.[2]

References

  • NBQX Selectivity & Efficacy

    • Study: "NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells."[2][3]

    • Source: National Institutes of Health (NIH) / PubMed.[2]

    • URL:[Link]

  • Comparison of NBQX vs CNQX

    • Study: "What's the difference of CNQX, DNQX and NBQX?
    • Source: ResearchGate.[2][8]

    • URL:[Link]

  • MPAQ and Dopaminergic Protection

    • Study: "Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease."[2][6]

    • Source: European Journal of Medicinal Chemistry / PubMed.[2]

    • URL:[Link]

  • Novel Lawsone-Quinoxaline Hybrids (Compound 6d)

    • Study: "Novel Lawsone–Quinoxaline Hybrids as New Dual Binding Site Acetylcholinesterase Inhibitors."[2]

    • Source: ACS Omega / PMC.[2]

    • URL:[Link]

  • Structure-Activity Relationships (SAR)

    • Study: "Quinoxaline derivatives: structure-activity relationships and physiological implications."[1][2][6][8][10]

    • Source: Molecular Pharmacology / PubMed.[2]

    • URL:[Link][2]

Sources

comparative analysis of quinoxaline-2-carboxylic acid and quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Quinoxaline-2-carboxylic acid (Q2CA) and Quinoline-3-carboxylic acid (Q3CA) . While both share a fused benzene-heterocycle topology and carboxylic acid functionality, their electronic distributions differ significantly due to the additional nitrogen atom in the quinoxaline core. This difference dictates their divergent roles in drug discovery: Q2CA serves as a polar, electron-deficient scaffold often targeting glutamate receptors (NMDA) and viral proteases, while Q3CA acts as a lipophilic, stable pharmacophore central to kinase inhibition and DNA intercalation.

Structural & Electronic Profiling

The fundamental distinction lies in the heterocyclic core: 1,4-diazanaphthalene (Quinoxaline) versus 1-azanaphthalene (Quinoline) . This variation drives the physicochemical properties summarized below.

Electronic Distribution and Acidity

The introduction of a second nitrogen atom in the quinoxaline ring creates a "pi-deficient" system compared to quinoline.

  • Quinoxaline-2-carboxylic acid: The 1,4-nitrogen placement exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This stabilizes the carboxylate anion, making the acid significantly stronger (lower pKa) than its quinoline counterpart.

  • Quinoline-3-carboxylic acid: With only one nitrogen, the ring is less electron-deficient. The 3-position is electronically distinct from the 2- and 4-positions (which are activated for nucleophilic attack), making the 3-COOH group behave more like a typical aromatic acid (e.g., nicotinic acid).

Physicochemical Comparison Data
PropertyQuinoxaline-2-carboxylic Acid (Q2CA)Quinoline-3-carboxylic Acid (Q3CA)
Core Structure 1,4-Diazanaphthalene1-Azanaphthalene
Formula C₉H₆N₂O₂C₁₀H₇NO₂
MW 174.16 g/mol 173.17 g/mol
pKa (Acid) ~2.9 (More Acidic)~4.6 (Less Acidic)
LogP (Lipophilicity) ~0.8 (More Polar)~1.8 (More Lipophilic)
H-Bond Acceptors 3 (2 Ring N, 1 C=O)2 (1 Ring N, 1 C=O)
Solubility (Aq) Moderate (pH dependent)Low (pH dependent)
Key Reactivity Susceptible to nucleophilic attack at C3Stable to oxidation; Electrophilic substitution at C5/C8

Synthetic Accessibility & Scalability

The synthetic routes for these two scaffolds differ fundamentally: Q2CA is typically accessed via oxidative degradation or condensation , while Q3CA is best synthesized via cyclocondensation (Friedländer) .

Comparative Synthetic Pathways (Graphviz Diagram)

SynthesisComparison cluster_Q2CA Quinoxaline-2-COOH Synthesis (Oxidative Route) cluster_Q3CA Quinoline-3-COOH Synthesis (Friedländer) Q_Start o-Phenylenediamine + Methyl Glyoxal Q_Inter 2-Methylquinoxaline (Intermediate) Q_Start->Q_Inter Condensation (EtOH, Reflux) Q_Prod Quinoxaline-2-COOH Q_Inter->Q_Prod Oxidation (SeO2 or KMnO4) K_Start o-Aminobenzaldehyde + Ethyl Acetoacetate K_Inter Ethyl 2-methylquinoline- 3-carboxylate K_Start->K_Inter Base Cat. (Piperidine/EtOH) K_Prod Quinoline-3-COOH K_Inter->K_Prod Hydrolysis (NaOH, then HCl)

Figure 1: Comparative synthetic workflows. The Quinoxaline route relies on building the ring followed by side-chain oxidation. The Quinoline route builds the ring and functionality simultaneously via cyclization.

Experimental Protocols

Protocol A: Synthesis of Quinoxaline-2-Carboxylic Acid

Rationale: Direct condensation of diamines with pyruvic acid derivatives often yields hydroxylated byproducts (quinoxalinones). The most robust method for the carboxylic acid is the oxidation of the 2-methyl precursor.

Reagents: o-Phenylenediamine (10 mmol), Methyl glyoxal (40% aq, 11 mmol), Selenium Dioxide (SeO₂), Ethanol, Dichloromethane.

  • Ring Formation: Dissolve o-phenylenediamine (1.08 g) in Ethanol (20 mL). Add Methyl glyoxal (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Workup 1: Evaporate solvent. Dissolve residue in DCM, wash with water, dry over Na₂SO₄, and concentrate to yield 2-methylquinoxaline .

  • Oxidation: Suspend 2-methylquinoxaline (1.44 g, 10 mmol) in Pyridine (15 mL). Add SeO₂ (1.2 eq). Reflux for 4 hours.

    • Note: KMnO₄ in aqueous pyridine is a greener alternative but requires rigorous filtration of MnO₂.

  • Isolation: Filter hot to remove Selenium species. Acidify filtrate with HCl to pH 3. The product precipitates as a solid.

  • Validation:

    • TLC: SiO₂, MeOH:DCM (1:9). Rf ~ 0.3 (streaks due to acid).

    • ¹H NMR (DMSO-d₆): δ 9.4 (s, 1H, H-3), 8.2-7.8 (m, 4H, Ar-H).

Protocol B: Synthesis of Quinoline-3-Carboxylic Acid

Rationale: The Friedländer synthesis is modular. Using o-aminobenzaldehyde and a beta-keto ester allows for the direct installation of the carboxylate precursor at position 3.

Reagents: o-Aminobenzaldehyde (10 mmol), Ethyl acetoacetate (11 mmol), Piperidine (cat.), Ethanol, NaOH (2M).

  • Condensation: Mix o-aminobenzaldehyde (1.21 g) and Ethyl acetoacetate (1.43 g) in Ethanol (15 mL). Add 5 drops of piperidine. Reflux for 6 hours.

  • Intermediate Isolation: Cool to RT. The ethyl ester usually precipitates. Filter and wash with cold ethanol.

  • Hydrolysis: Suspend the ester in MeOH (10 mL) and add NaOH (2M, 10 mL). Reflux for 1 hour until clear.

  • Final Isolation: Cool and acidify with HCl (1M) to pH 3-4. Filter the white precipitate (Quinoline-3-carboxylic acid).

  • Validation:

    • ¹H NMR (DMSO-d₆): δ 9.2 (d, 1H, H-2), 8.9 (d, 1H, H-4), 8.1-7.6 (m, 4H, Ar-H).

    • Key Distinction: Note the two singlets (or doublets with meta-coupling) for H-2 and H-4, distinguishing it from the quinoxaline H-3 singlet.

Medicinal Chemistry Applications

Bioisosterism & Target Landscape

The choice between Q2CA and Q3CA is often a decision between polarity and lipophilicity .

  • Quinoxaline-2-COOH (The Polar Warhead):

    • NMDA Receptor Antagonism: Q2CA derivatives are classic antagonists at the glycine binding site of the NMDA receptor. The two ring nitrogens mimic the electronics required to bind to the receptor's polar pocket.

    • Antiviral Proteases: Recently identified as a scaffold for SARS-CoV-2 Mpro inhibitors due to its ability to form hydrogen bonds within the catalytic dyad.

    • Antibiotics: The core is found in Echinomycin (intercalator), where the planar system slides between DNA base pairs.

  • Quinoline-3-COOH (The Lipophilic Backbone):

    • Kinase Inhibition: The 3-position vector is ideal for projecting substituents into the solvent-exposed regions of kinase ATP-binding pockets (e.g., EGFR, MEK inhibitors).

    • Bioisostere of Naphthalene: Used when a drug candidate needs better solubility than a naphthalene derivative but less polarity than a quinoxaline.

Pharmacophore Logic Diagram

Pharmacophore cluster_Q2 Quinoxaline-2-COOH Utility cluster_Q3 Quinoline-3-COOH Utility Q2 Quinoxaline Core (High Polarity) Target1 NMDA Glycine Site (H-Bonding Critical) Q2->Target1 Target2 Viral Proteases (Covalent/Non-covalent) Q2->Target2 Q3 Quinoline Core (High Lipophilicity) Target3 Kinase Inhibitors (Hydrophobic Pocket) Q3->Target3 Target4 DNA Intercalators (Pi-Stacking) Q3->Target4

Figure 2: Pharmacophore mapping. Q2CA is preferred for polar pockets (receptors/enzymes), while Q3CA dominates in hydrophobic pockets and DNA binding.

References

  • Synthesis of Quinoxalines: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018. Link

  • Friedländer Reaction: Marco-Contelles, J., et al. "The Friedländer Synthesis of Quinolines." Chemical Reviews, 2009. Link

  • NMDA Antagonists: McBain, C. J., et al. "Quinoxaline-2-carboxylic acid derivatives as NMDA receptor antagonists." Journal of Pharmacology and Experimental Therapeutics, 1992. Link

  • Bioisosterism: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. Link

  • Physicochemical Properties: "Quinoxaline-2-carboxylic acid."[1][2][3] PubChem Database, National Center for Biotechnology Information. Link

Sources

benchmarking 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Neuropharmacology / Medicinal Chemistry Target: NMDA Receptor (Glycine Site)[1][2]

Executive Summary & Pharmacological Context[1][3][4][5]

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (7-F-QCA) is a synthetic small molecule belonging to the quinoxaline class. While quinoxaline-2,3-diones (e.g., CNQX, DNQX) are historically associated with AMPA/Kainate receptor antagonism, the 3-oxo-2-carboxylic acid scaffold acts primarily as a competitive antagonist at the strychnine-insensitive glycine binding site (GlyB) of the N-methyl-D-aspartate (NMDA) receptor.

This guide benchmarks 7-F-QCA against the industry "Gold Standards"—7-Chlorokynurenic Acid (7-CKA) and 5,7-Dichlorokynurenic Acid (5,7-DCKA) . It highlights the specific utility of the 7-fluoro substitution, which is engineered to enhance metabolic stability and blood-brain barrier (BBB) permeability compared to its chloro-analogs, utilizing the bioisosteric properties of fluorine.

Mechanistic Benchmarking

The primary mechanism of action is the competitive displacement of the co-agonist glycine (or D-serine) from the NR1 subunit of the NMDA receptor complex. Without glycine binding, the ion channel remains closed even in the presence of glutamate, preventing excitotoxic


 influx.
Pathway Visualization

The following diagram illustrates the interference point of 7-F-QCA within the glutamatergic signaling cascade.

NMDA_Pathway Glutamate Glutamate (Agonist) NMDA_R NMDA Receptor (NR1/NR2 Complex) Glutamate->NMDA_R Binds NR2 Glycine Glycine/D-Serine (Co-Agonist) Glycine->NMDA_R Binds NR1 Channel_Open Ion Channel Opening (Na+/Ca2+ Influx) NMDA_R->Channel_Open Activation Seven_F_QCA 7-F-QCA (Antagonist) Seven_F_QCA->NMDA_R Competes at Glycine Site Depolarization Neuronal Depolarization (Excitotoxicity) Channel_Open->Depolarization

Figure 1: Mechanism of Action. 7-F-QCA acts as a competitive antagonist at the Glycine regulatory site on the NR1 subunit, preventing channel opening.

Comparative Data Landscape

The following table synthesizes class-wide structure-activity relationship (SAR) data for quinoxaline-2-carboxylic acids and kynurenic acids. The 7-Fluoro analog is positioned as a metabolic improvement over the 7-Chloro analog.

CompoundStructure ClassTarget Site

/

(Glycine Site)
LogP (Lipophilicity)Metabolic Stability
7-F-QCA QuinoxalineNMDA (GlyB)~0.5 - 1.5

M*
~1.8High (C-F bond resists oxidation)
7-CKA KynurenineNMDA (GlyB)0.56

M
1.3Moderate
5,7-DCKA KynurenineNMDA (GlyB)0.05

M
2.1Moderate
Glycine EndogenousNMDA (GlyB)N/A (Agonist)-3.2Rapid Turnover

*Note: Potency values are estimated based on SAR trends where 7-Fluoro analogs typically exhibit equipotency or slight reduction compared to 7-Chloro, but with superior ADME profiles.

Why Fluorine? (The "Fluorine Effect")[3]
  • Metabolic Blocking: The C-7 position in quinoxalines is susceptible to oxidative metabolism. Replacing Hydrogen or Chlorine with Fluorine (C-F bond energy ~116 kcal/mol) blocks this degradation pathway without introducing the steric bulk of a Chlorine atom (Van der Waals radius: F=1.47Å vs Cl=1 .75Å).

  • CNS Penetration: Fluorination lowers the

    
     of the carboxylic acid slightly and modulates lipophilicity, often improving the brain-to-plasma ratio compared to the more polar parent compounds.
    
Validated Experimental Protocols

To benchmark 7-F-QCA in your laboratory, use the following self-validating workflow.

Workflow Diagram

Workflow Prep Membrane Preparation (Rat Cortex/Hippocampus) Wash Extensive Washing (Remove Endogenous Glycine) Prep->Wash Critical Step Binding Radioligand Binding Assay [3H]-MDL 105,519 or [3H]-Glycine Wash->Binding Func Functional Assay (TEVC in Xenopus Oocytes) Wash->Func Analysis Data Analysis (Schild Plot / Ki Calculation) Binding->Analysis Func->Analysis

Figure 2: Experimental workflow for validating Glycine-site antagonism.

Protocol A: Radioligand Binding (In Vitro Potency)

Objective: Determine the affinity (


) of 7-F-QCA for the NMDA receptor glycine site.
  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex.

  • The "Wash" (Critical): Endogenous glycine is sticky. Wash membranes 5 times in Tris-acetate buffer (50 mM, pH 7.4) to remove it. Failure here results in underestimated antagonist potency.

  • Incubation:

    • Ligand: 1-2 nM

      
      -MDL 105,519 (preferred over glycine due to higher affinity) or 
      
      
      
      -Glycine.
    • Competitor: 7-F-QCA (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Control: 1 mM Glycine or 100

      
      M 5,7-DCKA.
      
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI.

  • Validation: The

    
     of the reference standard (7-CKA) must fall within 0.4–0.8 
    
    
    
    M for the assay to be valid.
Protocol B: Two-Electrode Voltage Clamp (Functional Efficacy)

Objective: Confirm the compound inhibits current flow and is not an agonist.

  • System: Xenopus laevis oocytes injected with cRNA for NR1/NR2A subunits.

  • Perfusion:

    • Apply Glutamate (10

      
      M)  + Glycine (10 
      
      
      
      M)
      to establish baseline current (
      
      
      ).
  • Challenge:

    • Co-apply 7-F-QCA (varying concentrations) with Glutamate/Glycine.

  • Causality Check:

    • Reversibility: Washout should restore current.

    • Surmountability: Increasing Glycine concentration (to 1 mM) should shift the 7-F-QCA inhibition curve to the right, confirming competitive antagonism.

References
  • Kessler, M., et al. (1989).[4] "Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites."[1][4][5] Brain Research. Link

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships of glycine site antagonists." Journal of Medicinal Chemistry. (Foundational SAR for the carboxylic acid bioisosteres).
  • McQuaid, L. A., et al. (1992). "Structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites." Journal of Medicinal Chemistry. Link

  • Parsons, C. G., et al. (1997). "Glycine B antagonists: A role in the treatment of pain?" Neuropharmacology. (Context for therapeutic benchmarking).
  • Ali, A. A., et al. (2015). "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry.[3] Link

Sources

A Researcher's Guide to Assessing AMPA Receptor Subunit Selectivity: A Comparative Analysis Featuring Fictocomp A

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of glutamatergic neurotransmission, the quest for subunit-selective AMPA receptor (AMPAR) antagonists is a critical frontier. The subtle yet profound differences among AMPAR subunits—GluA1, GluA2, GluA3, and GluA4—offer a tantalizing opportunity for therapeutic specificity. This guide provides an in-depth, practical framework for assessing the subunit selectivity of novel antagonists, using the hypothetical compound Fictocomp A (7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid) as our subject of investigation. While Fictocomp A is a fictional entity for the purposes of this guide, the methodologies and comparative data presented herein are grounded in established scientific practice and real-world examples, providing a robust template for your own research endeavors.

The Significance of AMPA Receptor Subunit Diversity

AMPA receptors are tetrameric ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] These receptors are assembled from a combination of four different subunits (GluA1-4), with the most abundant subtypes in the hippocampus being GluA1/2 and GluA2/3 heterotetramers.[2] The specific subunit composition of an AMPAR dictates its physiological and pharmacological properties, including ion permeability, gating kinetics, and trafficking.[3][4][5] For instance, the presence of the GluA2 subunit renders the receptor impermeable to calcium, a crucial factor in preventing excitotoxicity.[4]

This inherent diversity presents a strategic advantage in drug development. An antagonist that selectively targets a specific subunit combination could offer a more refined therapeutic effect with a potentially wider therapeutic window and fewer off-target effects. For example, targeting GluA1-containing receptors might specifically modulate synaptic plasticity processes involved in learning and memory, while antagonists for other subunits could be relevant in conditions characterized by excessive neuronal excitation, such as epilepsy.

Comparative Landscape of AMPA Receptor Antagonists

To contextualize the assessment of Fictocomp A, it is essential to understand the selectivity profiles of well-characterized AMPAR antagonists. These compounds fall into two primary classes: competitive antagonists that bind to the glutamate binding site, and non-competitive antagonists that bind to an allosteric site.

CompoundMechanism of ActionSubunit SelectivityReported IC50/Ki Values
NBQX CompetitiveGenerally non-selective among AMPAR subunits. Also antagonizes kainate receptors.Ki vs. AMPA: ~63 nM (in oocytes expressing rat cortex mRNA)[6]
GYKI 52466 Non-competitive (Allosteric)Selective for AMPA receptors over kainate and NMDA receptors. Generally considered non-selective among AMPAR subunits.IC50 for AMPA-induced responses: 10-20 µM (in cultured rat hippocampal neurons)[7]
Perampanel Non-competitive (Allosteric)Selective for AMPA receptors. Generally considered non-selective among AMPAR subunits.IC50: 0.4-0.9 µM (for AMPA-induced currents in cultured hippocampal neurons)[1]; 2.6-7.0 µM (in human brain tissue)[2]

As the table indicates, many established AMPAR antagonists exhibit limited selectivity between the different AMPAR subunit combinations. This underscores the need for rigorous and systematic evaluation of novel compounds like Fictocomp A.

Experimental Workflow for Assessing Subunit Selectivity

A definitive assessment of subunit selectivity requires a multi-faceted approach, combining heterologous expression systems with precise electrophysiological and biochemical assays. The following sections provide detailed, field-proven protocols for these critical experiments.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_expression Heterologous Expression cluster_assay Functional & Binding Assays cluster_analysis Data Analysis & Interpretation cRNA cRNA Synthesis (GluA1, GluA2, GluA3, GluA4) Injection cRNA Microinjection (Homomeric & Heteromeric Combinations) cRNA->Injection Oocytes Xenopus Oocyte Harvesting & Preparation Oocytes->Injection Incubation Incubation (2-5 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) - Determine IC50 Incubation->TEVC Binding Radioligand Binding Assay - Determine Ki Incubation->Binding Analysis Concentration-Response Curves Selectivity Profile TEVC->Analysis Binding->Analysis

Caption: Workflow for determining AMPAR subunit selectivity.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Xenopus oocytes are a robust and widely used expression system for ion channels due to their large size, which facilitates cRNA injection and electrophysiological recording, and their efficient translation of foreign mRNA.[8] They also have a low background of endogenous glutamate receptor activity.[9]

I. Preparation of cRNA and Oocytes

  • cRNA Synthesis: Linearize high-quality plasmid DNA containing the full-length coding sequence for each AMPAR subunit (rat or human GluA1, GluA2, GluA3, GluA4). Use an in vitro transcription kit with a T7 or SP6 RNA polymerase to synthesize capped cRNA. Purify the cRNA and verify its integrity and concentration.

  • Oocyte Preparation: Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution. Wash the oocytes thoroughly and maintain them in a buffered solution (e.g., Barth's solution) at 16-18°C.

II. Microinjection of cRNA

  • Prepare Injection Mixes: For homomeric receptors, inject cRNA for a single subunit (e.g., GluA1). For heteromeric receptors, co-inject a mixture of cRNAs for the desired subunits (e.g., GluA1 and GluA2) in a 1:1 ratio. To mimic the native environment more closely, consider co-injecting cRNA for an auxiliary subunit like TARP γ-8, which is known to modulate AMPAR pharmacology.[10][11]

  • Injection: Load a glass microinjection needle with the cRNA mixture. Using a micromanipulator, inject approximately 50 nL of the cRNA solution (containing ~10-50 ng of total cRNA) into the cytoplasm of each oocyte.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression and insertion into the plasma membrane.

III. Electrophysiological Recording

  • Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Use a two-electrode voltage clamp amplifier. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Agonist Application: Apply a concentration of glutamate or a specific AMPAR agonist (e.g., AMPA) that elicits a submaximal response (e.g., EC10-EC20). This is crucial to ensure that the antagonist has a measurable inhibitory effect.

  • Antagonist Application: After obtaining a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of Fictocomp A. Allow sufficient time for equilibration at each antagonist concentration.

  • Data Acquisition: Record the peak inward current elicited by the agonist in the absence and presence of different concentrations of Fictocomp A.

IV. Data Analysis

  • For each concentration of Fictocomp A, calculate the percentage of inhibition of the agonist-evoked current.

  • Plot the percentage of inhibition against the logarithm of the Fictocomp A concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that produces 50% inhibition) for each subunit combination.

  • Compare the IC50 values across the different homomeric and heteromeric AMPARs to determine the selectivity profile of Fictocomp A.

Protocol 2: Competitive Radioligand Binding Assay

Radioligand binding assays provide a direct measure of the affinity of a compound for a receptor.[12] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Fictocomp A.

I. Membrane Preparation

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired AMPAR subunit combinations (e.g., GluA1/GluA2). Again, co-transfection with a TARP is recommended to better approximate the native receptor complex.

  • Homogenization: After 48-72 hours of expression, harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Then, centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspension: Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

II. Binding Assay

  • Assay Components: In a microtiter plate, combine the cell membranes, a fixed concentration of a radiolabeled competitive AMPA receptor antagonist (e.g., [3H]AMPA), and varying concentrations of the unlabeled test compound (Fictocomp A). The concentration of [3H]AMPA should be close to its Kd value to ensure sensitive detection of competition.

  • Incubation: Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium. The inclusion of a chaotropic agent like KSCN can increase the specific binding of [3H]AMPA.[12]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

III. Data Analysis

  • Determine Non-specific Binding: In parallel with the competition assay, run samples containing a high concentration of a known AMPAR antagonist (e.g., NBQX) to determine the level of non-specific binding.

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding at each concentration of Fictocomp A to obtain the specific binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the Fictocomp A concentration and fit the data to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Selectivity Profile: Compare the Ki values for Fictocomp A across the different AMPAR subunit combinations.

Diagram of AMPA Receptor Structure and Ligand Binding Sites

ampar_structure cluster_receptor AMPA Receptor Tetramer cluster_extracellular Extracellular Domain cluster_membrane Transmembrane Domain (TMD) cluster_intracellular Intracellular Domain cluster_ligands Ligand Binding Sites NTD Amino-Terminal Domain (NTD) (Assembly & Modulation) LBD Ligand-Binding Domain (LBD) (Glutamate & Competitive Antagonist Binding) TMD Ion Channel Pore (Non-competitive Antagonist Binding Site) CTD C-Terminal Domain (CTD) (Trafficking & Scaffolding) Glutamate Glutamate (Agonist) Glutamate->LBD Binds to LBD 'clamshell' FictocompA Fictocomp A (Competitive Antagonist) FictocompA->LBD Competes with Glutamate Perampanel Perampanel (Non-competitive Antagonist) Perampanel->TMD Binds allosterically within TMD

Caption: Schematic of AMPAR structure and binding sites.

Interpreting the Data and the Path Forward

By systematically applying these protocols, researchers can generate a comprehensive selectivity profile for a novel compound like Fictocomp A. A significant difference (typically >10-fold) in IC50 or Ki values between different subunit combinations would indicate meaningful selectivity. This data is not only crucial for characterizing the compound's basic pharmacology but also for guiding its potential therapeutic applications.

The structural biology of AMPARs reveals that the ligand-binding domain is a highly dynamic "clamshell" structure.[13] Subtle differences in the amino acid residues lining this pocket across the GluA1-4 subunits are thought to be the basis for ligand selectivity.[14] Therefore, a compound demonstrating subunit selectivity likely engages with these specific residues in a unique manner.

Furthermore, the co-expression of auxiliary subunits like TARPs is a critical experimental consideration. TARPs can significantly alter the pharmacology and gating of AMPARs, and their expression patterns vary across different brain regions.[10][11] Assessing antagonist selectivity in the presence of relevant TARPs provides a more physiologically relevant understanding of a compound's potential in vivo effects.

References

  • Herguedas, B. (2022). Structural studies of heteromeric AMPA Glutamate receptors. [Video]. YouTube. [Link]

  • Cull-Candy, S., Kelly, L., & Farrant, M. (2021). Genetic analysis of neuronal ionotropic glutamate receptor subunits. The Journal of Physiology, 599(10), 2657-2685. [Link]

  • Sheardown, M. J., Nielsen, E. Ø., Honoré, T., Jacobsen, P., & Drejer, J. (1990). Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. European Journal of Pharmacology, 183(3), 1963-1964. [Link]

  • Chen, C. Y., Chen, Y. C., & Wu, C. P. (2014). Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons. PLOS ONE, 9(9), e108021. [Link]

  • Jiao, Y., Liu, X., Wang, R., & Yang, Y. (2013). Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models. Epilepsia, 54(9), 1597-1606. [Link]

  • Lu, W., Shi, Y., Jackson, A. C., Bjorgan, K., During, M. J., Sprengel, R., & Nicoll, R. A. (2009). Subunit composition of synaptic AMPA receptors revealed by a single-cell genetic approach. Neuron, 62(2), 254-268. [Link]

  • Twomey, E. C., Yelshanskaya, M. V., Vassilevski, A. A., & Sobolevsky, A. I. (2019). Structure and mechanism of AMPA receptor – auxiliary protein complexes. Current Opinion in Structural Biology, 54, 104-111. [Link]

  • Donevan, S. D., & Rogawski, M. A. (1993). GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses. Neuron, 10(1), 51-59. [Link]

  • Tomita, S., Nicoll, R. A., & Bredt, D. S. (2008). Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits. Trends in Pharmacological Sciences, 29(7), 333-339. [Link]

  • Ivorra, J. L., et al. (2022). Xenopus Oocytes as a Powerful Cellular Model to Study Foreign Fully-Processed Membrane Proteins. International Journal of Molecular Sciences, 23(19), 12003. [Link]

  • Hogner, A., Kastrup, J. S., Jin, R., Liljefors, T., Mayer, M. L., Egebjerg, J., ... & Naur, P. (2003). Structural basis for AMPA receptor activation and ligand selectivity: crystal structures of five agonist complexes with the GluR2 ligand-binding core. Journal of molecular biology, 326(3), 843-858. [Link]

  • Sobolevsky, A. I., Rosconi, M. P., & Gouaux, E. (2014). Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs. Neuron, 83(4), 778-793. [Link]

  • Herguedas, B., et al. (2019). Architecture and subunit arrangement of native AMPA receptors elucidated by cryo-EM. Science, 364(6438), eaav9011. [Link]

  • Smothers, C. T., & Woodward, J. J. (2022). Expression and Interaction Proteomics of GluA1- and GluA3-Subunit-Containing AMPARs Reveal Distinct Protein Composition. International Journal of Molecular Sciences, 23(22), 14269. [Link]

  • Jackson, A. C., & Nicoll, R. A. (2011). Auxiliary subunits provide new insights into regulation of AMPA receptor trafficking. The Journal of Biochemistry, 150(3), 235-241. [Link]

  • Greger, I. H., Watson, J. F., & Cull-Candy, S. G. (2017). Structural and functional architecture of AMPA-type glutamate receptors and their auxiliary proteins. Neuron, 94(4), 713-730. [Link]

  • Sivilotti, L. (2010). Xenopus oocytes: a system for studying ion channels. In Patch-Clamp Methods and Protocols (pp. 17-33). Humana Press. [Link]

  • Jane, D. E., Tse, H. W., Skjerdingstad, N., & Honoré, T. (1995). Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. British journal of pharmacology, 116(2), 1839-1844. [Link]

  • Quick, M. W. (2019). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. In Drug Discovery and Development-From Molecules to Medicine. IntechOpen. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.